2-Fluorothiophene-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluorothiophene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FOS/c6-5-4(3-7)1-2-8-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJGXWAAXFASIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of Fluorinated Thiophenes
An In-depth Technical Guide to 2-Fluorothiophene-3-carbaldehyde (CAS 614729-71-4): A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the thiophene ring is a well-established "privileged pharmacophore," a molecular framework that demonstrates the ability to bind to a variety of biological targets.[1] Its presence in numerous FDA-approved drugs underscores its importance as a versatile bioisostere, often substituting for phenyl rings to improve physicochemical properties and metabolic stability.[1][2] The strategic introduction of fluorine, a cornerstone of modern drug design, further enhances the utility of this scaffold. Fluorination can profoundly influence a molecule's lipophilicity, metabolic profile, and binding affinity by altering its electronic nature and blocking sites of oxidative metabolism.[3]
This guide focuses on 2-Fluorothiophene-3-carbaldehyde (CAS 614729-71-4), a key building block that synergizes the benefits of the thiophene core with the strategic advantages of fluorination. The presence of a reactive aldehyde at the 3-position provides a versatile synthetic handle for elaboration into more complex molecular architectures. For researchers, scientists, and drug development professionals, understanding the properties, synthesis, and reactivity of this compound is critical for leveraging its full potential in the design of next-generation therapeutics. This document provides a comprehensive technical overview, grounded in established chemical principles and field-proven insights.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is the foundation of its effective use. The data for 2-Fluorothiophene-3-carbaldehyde are summarized below.
Physicochemical Properties
The key physical and chemical properties are presented in Table 1. The compound is a combustible liquid under standard conditions and requires careful handling in accordance with its safety profile.
| Property | Value | Source(s) |
| CAS Number | 614729-71-4 | - |
| Molecular Formula | C₅H₃FOS | - |
| Molecular Weight | 130.14 g/mol | [4] |
| Boiling Point | ~198 °C / 388.4 °F | [5] (similar compound) |
| Flash Point | ~77 °C / 170.6 °F | [5] (similar compound) |
| Appearance | Colorless to amber liquid | [6] (similar compound) |
| Solubility | Soluble in common organic solvents (e.g., ether, alcohol) | [1] (general for thiophenes) |
Note: Some data are extrapolated from similar compounds due to limited public information on this specific CAS number.
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of 2-Fluorothiophene-3-carbaldehyde. While a complete public spectral database for this specific isomer is limited, its signature can be reliably predicted based on well-understood principles and data from closely related analogs, such as 3-fluorothiophene-2-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. The predicted spectra are detailed in Table 2. The key diagnostic features arise from the various proton-fluorine (¹H-¹⁹F) and carbon-fluorine (¹³C-¹⁹F) coupling constants, which are invaluable for confirming the regiochemistry.[7][8][9]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Rationale and Key Insights |
| ¹H NMR | ~10.0 | s | Aldehyde Proton (CHO): Unmistakable singlet in the downfield region, characteristic of aldehydes. |
| ~7.6 | d, J(H5-H4) ≈ 5.0 Hz | H-5: Doublet due to coupling with H-4. Expected to be the most downfield of the ring protons due to proximity to the sulfur atom. | |
| ~7.1 | dd, J(H4-H5) ≈ 5.0 Hz, J(H4-F2) ≈ 2-4 Hz | H-4: Doublet of doublets, showing coupling to both H-5 and the fluorine at C-2. This four-bond J(H-F) coupling is diagnostic for the substituent pattern. | |
| ¹³C NMR | ~185 | d, J(C-CHO,F) ≈ 3-5 Hz | Carbonyl Carbon (CHO): Downfield signal, split into a doublet by the fluorine atom over four bonds. |
| ~160 | d, ¹J(C2-F) ≈ 250-270 Hz | C-2 (Carbon bearing F): Characterized by a very large one-bond coupling constant to fluorine, a definitive indicator of direct C-F attachment. | |
| ~125 | d, ²J(C3-F) ≈ 20-30 Hz | C-3 (Carbon bearing CHO): Shows a significant two-bond coupling to the fluorine atom. | |
| ~120 | d, ³J(C4-F) ≈ 5-10 Hz | C-4: Exhibits a smaller three-bond coupling to fluorine. | |
| ~130 | d, ³J(C5-F) ≈ 3-5 Hz | C-5: Exhibits a smaller three-bond coupling to fluorine. | |
| ¹⁹F NMR | ~ -115 to -125 | d, J(F2-H4) ≈ 2-4 Hz | Fluorine: A single resonance, appearing as a doublet due to the four-bond coupling with H-4. This confirms the relative positions of F and H-4. |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality and Significance |
| ~3100 | Medium | Aromatic C-H Stretch | Confirms the presence of the thiophene ring. |
| ~2850 & ~2750 | Medium, often sharp | Aldehyde C-H Stretch | A highly diagnostic pair of peaks (Fermi resonance) for the aldehyde C-H bond.[10] |
| ~1670-1685 | Strong | C=O Stretch (Aldehyde) | The most intense peak in the spectrum, confirming the carbonyl group. Its position indicates conjugation with the aromatic ring.[11] |
| ~1500-1400 | Medium-Strong | Aromatic C=C Stretch | Characteristic vibrations of the thiophene ring system. |
| ~1250 | Strong | C-F Stretch | Indicates the presence of the carbon-fluorine bond. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would provide confirmation of the molecular weight and offer structural clues through fragmentation.
| m/z Value | Interpretation | Fragmentation Pathway |
| 130 | [M]⁺˙ (Molecular Ion) | Confirms the molecular weight of C₅H₃FOS. |
| 129 | [M-H]⁺ | Loss of the acidic aldehyde proton. |
| 101 | [M-CHO]⁺ | Loss of the formyl radical, a common pathway for aldehydes. |
| 85 | [C₃HFS]⁺ | Cleavage of the thiophene ring. |
Section 2: Synthesis and Purification
The regioselective synthesis of 2-Fluorothiophene-3-carbaldehyde requires a strategy that precisely controls the position of formylation. While classical electrophilic formylation (e.g., Vilsmeier-Haack) of thiophenes typically favors the 2- or 5-position, a more robust method is required for the less-activated 3-position.[12][13] The most effective approach is a Directed ortho-Metalation (DoM) , which leverages the fluorine atom to direct deprotonation to the adjacent C-3 position.[2][14]
Synthetic Workflow: Directed ortho-Metalation
This protocol utilizes the fluorine atom as a Directed Metalation Group (DMG). A strong lithium amide base, such as Lithium Diisopropylamide (LDA), complexes with the Lewis basic fluorine atom, facilitating the regioselective abstraction of the C-3 proton. This generates a transient aryllithium species that is then quenched with an electrophile, in this case, N,N-Dimethylformamide (DMF), to install the aldehyde.
Caption: Directed ortho-Metalation synthesis workflow.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating through careful monitoring and characterization.
-
Reactor Setup & Inert Atmosphere:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes).
-
Cool the flask to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to prevent side reactions and ensure the stability of the highly basic organolithium intermediates.
-
-
Base Addition & Lithiation:
-
Slowly add n-butyllithium (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in THF at -78 °C to generate LDA in situ.
-
To this LDA solution, add a solution of 2-fluorothiophene (1.0 eq.) in anhydrous THF dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours.
-
In-Process Control (IPC): A small aliquot can be quenched with D₂O. ¹H NMR analysis should show the disappearance of the C-3 proton signal, validating successful and regioselective lithiation.
-
-
Formylation (Electrophilic Quench):
-
Add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq.) dropwise to the reaction mixture, again keeping the temperature below -70 °C. Causality: DMF serves as a stable and efficient source of the formyl group for the nucleophilic aryllithium species.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature over 2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Fluorothiophene-3-carbaldehyde.
-
Validation: Confirm product identity and purity using the spectroscopic methods detailed in Section 1 (NMR, IR, MS).
-
Section 3: Chemical Reactivity and Derivatization
The synthetic utility of 2-Fluorothiophene-3-carbaldehyde stems from the reactivity of its aldehyde group, which serves as a gateway to a vast array of chemical transformations crucial for drug development. The electron-withdrawing nature of both the fluorine and aldehyde substituents deactivates the thiophene ring towards further electrophilic substitution, meaning the chemistry is dominated by the aldehyde functionality.
Key Transformation Pathways
The aldehyde can be readily converted into other key functional groups, enabling the construction of diverse molecular libraries.
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An In-depth Technical Guide to 2-Fluoro-3-formylthiophene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-fluoro-3-formylthiophene, a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. This document details the compound's chemical structure, molecular weight, and physicochemical properties. It outlines plausible synthetic routes, including the formylation of 2-fluorothiophene and the fluorination of 3-formylthiophene, providing detailed experimental protocols. Furthermore, this guide explores the compound's spectroscopic signature, crucial for its identification and characterization. The role of 2-fluoro-3-formylthiophene as a versatile building block in the synthesis of complex molecular architectures, particularly in the context of drug development, is also discussed, highlighting its potential in the creation of novel therapeutic agents.
Introduction
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and electronic materials.[1] The introduction of a fluorine atom onto the thiophene ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The formyl group, a versatile functional handle, allows for a plethora of subsequent chemical transformations. The combination of these two functionalities in 2-fluoro-3-formylthiophene creates a highly valuable and reactive building block for organic synthesis. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-fluoro-3-formylthiophene consists of a five-membered thiophene ring substituted with a fluorine atom at the 2-position and a formyl (aldehyde) group at the 3-position.
Molecular Formula: C₅H₃FOS
Molecular Weight: 130.14 g/mol
The presence of the electronegative fluorine atom and the electron-withdrawing formyl group influences the electron density distribution within the thiophene ring, impacting its reactivity in various chemical reactions.
| Property | Value | Source |
| IUPAC Name | 2-fluoro-3-thiophenecarboxaldehyde | N/A |
| Molecular Formula | C₅H₃FOS | Calculated |
| Molecular Weight | 130.14 g/mol | Calculated |
| CAS Number | Not available | N/A |
Synthesis of 2-Fluoro-3-formylthiophene
Currently, a specific, publicly available, and experimentally validated protocol for the synthesis of 2-fluoro-3-formylthiophene is not readily found in the literature. However, based on established organic chemistry principles and known reactions of thiophene derivatives, two primary synthetic strategies can be proposed:
-
Formylation of 2-Fluorothiophene: This approach involves introducing a formyl group onto a pre-existing 2-fluorothiophene ring.
-
Fluorination of 3-Formylthiophene: This strategy entails the introduction of a fluorine atom onto a 3-formylthiophene molecule.
Proposed Synthesis via Formylation of 2-Fluorothiophene
This is arguably the more logical and likely successful approach due to the directing effects of the fluorine atom in electrophilic aromatic substitution reactions.
Reaction Scheme:
Figure 1. Proposed synthesis of 2-fluoro-3-formylthiophene via the Vilsmeier-Haack reaction.
Experimental Protocol (Hypothetical):
Step 1: Formation of the Vilsmeier Reagent In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled to 0°C in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise with stirring, maintaining the temperature below 10°C. The mixture is stirred for an additional 30 minutes at 0°C to ensure complete formation of the Vilsmeier reagent, a chloromethyliminium salt.[3]
Causality: The reaction between DMF and POCl₃ generates the electrophilic Vilsmeier reagent, which is the key species for the subsequent formylation.[4] Cooling is crucial to control the exothermic reaction and prevent the decomposition of the reagent.
Step 2: Formylation of 2-Fluorothiophene 2-Fluorothiophene is dissolved in a suitable anhydrous solvent (e.g., 1,2-dichloroethane) and added dropwise to the pre-formed Vilsmeier reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and may require heating to drive the reaction to completion, which should be monitored by thin-layer chromatography (TLC).
Causality: As an electron-rich aromatic compound, 2-fluorothiophene undergoes electrophilic aromatic substitution.[5] The fluorine atom is an ortho, para-director, but due to steric hindrance at the 5-position, the formylation is expected to occur predominantly at the 3-position. The Vilsmeier reagent is a relatively weak electrophile, hence heating might be necessary to overcome the activation energy barrier.[2]
Step 3: Work-up and Purification Upon completion, the reaction mixture is carefully poured into a beaker of crushed ice and aqueous sodium acetate solution to hydrolyze the intermediate iminium salt. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Causality: The aqueous work-up is essential to convert the iminium salt intermediate to the final aldehyde product. The use of a mild base like sodium acetate neutralizes the acidic byproducts of the reaction. Standard extraction and purification techniques are then employed to isolate the pure 2-fluoro-3-formylthiophene.
Proposed Synthesis via Fluorination of 3-Formylthiophene
This approach is also plausible, though potentially less regioselective. It involves the direct fluorination of the 3-formylthiophene ring.
Reaction Scheme:
Figure 2. Proposed synthesis of 2-fluoro-3-formylthiophene via electrophilic fluorination.
Experimental Protocol (Hypothetical):
Step 1: Reaction Setup In a flask protected from moisture, 3-formylthiophene is dissolved in a suitable polar aprotic solvent, such as acetonitrile or dichloromethane.
Step 2: Fluorination An electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI), is added to the solution in portions at room temperature.[6][7] The reaction progress is monitored by TLC or GC-MS.
Causality: The formyl group is a meta-directing deactivator in electrophilic aromatic substitution. However, the thiophene ring itself is highly activated towards electrophilic attack. The interplay of these electronic effects will determine the regioselectivity of the fluorination. While the 5-position is also activated, the 2-position is generally the most reactive site on the thiophene ring.[8] Electrophilic fluorinating agents like Selectfluor® provide a source of "F⁺" for the reaction.[9]
Step 3: Work-up and Purification After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, followed by extraction with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography.
Spectroscopic Characterization (Predicted)
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The proton at the 5-position will likely appear as a doublet coupled to the proton at the 4-position. The proton at the 4-position will show a doublet of doublets due to coupling with both the 5-proton and the 2-fluorine atom. The aldehyde proton will appear as a singlet further downfield.
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms. The carbon atom of the formyl group will be in the characteristic aldehyde region. The carbon atoms of the thiophene ring will show signals in the aromatic region, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely a doublet of doublets due to coupling with the protons at the 4- and 5-positions of the thiophene ring.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (130.14 g/mol ). The fragmentation pattern would likely involve the loss of the formyl group and potentially the fluorine atom.
Applications in Drug Development
Thiophene-containing compounds are prevalent in a wide array of approved drugs, demonstrating their importance as pharmacophores.[2] The incorporation of a fluorine atom can enhance a drug candidate's metabolic stability and binding affinity. The formyl group on 2-fluoro-3-formylthiophene serves as a versatile starting point for the synthesis of more complex molecules through reactions such as:
-
Reductive amination: to introduce substituted amine functionalities.
-
Wittig and related olefination reactions: to form carbon-carbon double bonds.
-
Oxidation: to generate the corresponding carboxylic acid.
-
Condensation reactions: with various nucleophiles to form new heterocyclic rings.
These transformations allow for the construction of diverse molecular scaffolds, making 2-fluoro-3-formylthiophene a valuable intermediate in the synthesis of novel drug candidates.
Figure 3. Potential synthetic transformations of 2-fluoro-3-formylthiophene for drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-fluoro-3-formylthiophene. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For specific handling and disposal procedures, it is essential to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
2-Fluoro-3-formylthiophene is a promising and versatile building block for organic synthesis, particularly in the field of drug discovery. While detailed experimental data for this specific compound is not widely published, its synthesis can be reasonably proposed based on established chemical principles. Its unique combination of a fluorinated thiophene core and a reactive aldehyde functionality makes it a valuable tool for the construction of complex and potentially bioactive molecules. Further research into the synthesis, characterization, and application of this compound is warranted and will undoubtedly contribute to the advancement of medicinal chemistry and materials science.
References
- Pomerantz, M., & Turkman, N. (2008). A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 2008(15), 2333–2336.
- McCullough, R. D., & Williams, S. P. (1993). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophene) and its Direct Formation of a Ordered, Crystalline Film. Journal of the American Chemical Society, 115(24), 11608–11609.
- Banks, R. E., Mohialdin-Khaffaf, S. N., Lal, G. S., Sharif, I., & Syvret, R. G. (1992). 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a new family of user-friendly fluorinating agents.
- Mishra, R., & Jha, K. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Campaigne, E. (1961). The Chemistry of Thiophenes. Chemical Reviews, 61(1), 1-52.
- Differding, E., & Lang, R. W. (1989). N-Fluorobenzenesulfonimide: a new, selective fluorinating agent. Tetrahedron Letters, 30(24), 3101-3104.
- Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF fluorinating agents. Chemical Reviews, 99(1), 71-94.
- Alfa Chemistry. (n.d.). 2-Fluorothiophene.
- American Elements. (n.d.). 3-Fluoro-2-formylpyridine.
- ChemicalBook. (n.d.). 3-FLUORO-2-FORMYLPYRIDINE(31224-43-8) 1H NMR spectrum.
- Echemi. (n.d.). 3-FLUORO-THIOPHENE.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
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Structural, Synthetic, and Analytical Divergence of Fluorothiophene Carbaldehyde Isomers: A Technical Guide
Executive Summary
Fluorinated heterocycles are privileged scaffolds in modern medicinal chemistry and materials science. The introduction of a fluorine atom onto a thiophene ring profoundly modulates its lipophilicity, metabolic stability, and electronic distribution[1]. When coupled with a formyl group (carbaldehyde), the resulting building blocks—specifically 2-fluorothiophene-3-carbaldehyde (CAS: 614729-71-4) and 3-fluorothiophene-2-carbaldehyde (CAS: 32431-83-7) —exhibit distinct chemical behaviors dictated by positional isomerism.
As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a comprehensive analysis of the electronic effects, reactivity profiles, NMR spectroscopic signatures, and validated synthetic protocols for these two critical isomers.
Electronic and Structural Divergence
The relative positioning of the highly electronegative fluorine atom (
-
2-Fluorothiophene-3-carbaldehyde : The fluorine atom is positioned at the highly reactive
-position (C2). The effect of fluorine partially offsets the effect of the adjacent C3-aldehyde. This isomer generally exhibits higher stability against nucleophilic attack at the C2 position due to fluorine's lone pair donation into the ring, although the strong effect activates the C5 position for metalation. -
3-Fluorothiophene-2-carbaldehyde : The formyl group is at the
-position (C2), maximizing its conjugation with the thiophene -system. The fluorine at C3 exerts a strong effect on the C2-aldehyde, significantly increasing the electrophilicity of the carbonyl carbon. The synergy between the C2-aldehyde and C3-fluorine makes the C5 position highly susceptible to electrophilic aromatic substitution (EAS), while the C4 position remains relatively electron-deficient.
Comparative Reactivity Profiles
Understanding the causality behind their reactivity is critical for downstream functionalization in drug discovery and polymer synthesis.
-
Directed ortho-Metalation (DoM) : Both isomers undergo DoM, but regioselectivity differs. In 3-fluorothiophene-2-carbaldehyde (typically protected as an acetal first), lithiation with
-BuLi occurs preferentially at C5 due to the combined directing effects and acidity of the -proton. In 2-fluorothiophene-3-carbaldehyde, the C5 position is also the primary site for lithiation, driven by the -heteroatom effect of sulfur and the inductive pull of the C2-fluorine. -
Nucleophilic Aromatic Substitution (
) : The displacement of fluorine via is feasible in both isomers when treated with strong nucleophiles (e.g., amines, alkoxides) at elevated temperatures. However, 3-fluorothiophene-2-carbaldehyde undergoes more readily because the C2-formyl group strongly stabilizes the Meisenheimer intermediate via direct conjugation.
Comparative reactivity pathways of fluorothiophene carbaldehyde isomers.
Analytical Signatures: NMR Spectroscopy
Accurate structural elucidation relies heavily on multinuclear NMR (
-
NMR : Fluorine directly attached to a thiophene ring typically resonates between
and ppm (relative to ). The C2-fluorine in 2-fluorothiophene-3-carbaldehyde is generally more shielded than the C3-fluorine in 3-fluorothiophene-2-carbaldehyde. -
Coupling : The one-bond carbon-fluorine coupling (
) is exceptionally large, typically around Hz. Two-bond couplings ( ) range from Hz. -
Coupling : Ortho
coupling in thiophenes ( ) is characteristically small ( Hz) compared to benzenoid systems.
Table 1: Comparative NMR Data Summary
| Parameter | 2-Fluorothiophene-3-carbaldehyde | 3-Fluorothiophene-2-carbaldehyde |
| N/A (C3 is substituted) |
Experimental Protocols: Self-Validating Synthesis Workflows
Direct formylation of fluorothiophenes often yields inseparable isomeric mixtures due to the competing directing effects of the fluorine atom and the sulfur heteroatom. To ensure absolute regiocontrol, the following protocols utilize the rapid kinetics of halogen-lithium exchange.
Protocol A: Synthesis of 3-Fluorothiophene-2-carbaldehyde
Causality: Starting from 2-bromo-3-fluorothiophene leverages the highly specific halogen-lithium exchange at the
-
Preparation : Flame-dry a 100 mL Schlenk flask under argon. Add 2-bromo-3-fluorothiophene (10.0 mmol) and anhydrous THF (30 mL). Cool the solution to
using a dry ice/acetone bath. -
Metalation : Add
-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes.-
Self-Validation Check: The solution should transition to a pale yellow color, indicating the successful formation of the 3-fluoro-2-thienyllithium intermediate. Stir for 30 minutes at
.
-
-
Formylation : Add anhydrous N,N-dimethylformamide (DMF) (2.0 equiv) dropwise. Maintain at
for 1 hour, then allow to warm to room temperature over 2 hours. -
Quenching & Isolation : Quench with saturated aqueous
(20 mL). Extract with ethyl acetate ( mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification : Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the target aldehyde as a pale yellow oil.
Protocol B: Synthesis of 2-Fluorothiophene-3-carbaldehyde
Causality: 2-Fluorothiophene is overwhelmingly reactive at the C5 position. To functionalize the C3 position cleanly, starting from 3-bromo-2-fluorothiophene is required. 1-formylpiperidine is used instead of DMF to prevent multiple additions or electron-transfer side reactions common with C3-lithiated thiophenes.
-
Preparation : In a dry flask under nitrogen, dissolve 3-bromo-2-fluorothiophene (10.0 mmol) in anhydrous diethyl ether (40 mL) and cool to
. -
Exchange : Slowly add
-butyllithium (1.05 equiv). Stir for 45 minutes to ensure complete lithium-halogen exchange at the C3 position. -
Electrophilic Trapping : Introduce 1-formylpiperidine (1.5 equiv) dropwise.
-
Workup : Quench with 1M HCl (15 mL) at
to hydrolyze the intermediate hemiaminal. Extract with diethyl ether, dry over , and evaporate. -
Purification : Distillation under reduced pressure yields pure 2-fluorothiophene-3-carbaldehyde.
Regiocontrolled synthesis workflows via lithium-halogen exchange.
Applications in Drug Development
In medicinal chemistry, these isomers serve as powerful bioisosteres for fluorophenyl rings. The sulfur atom provides a hydrogen-bond acceptor, while the fluorine atom modulates the
References
-
Fluorinated Thiophene-Based Synthons: Polymerization of 1,4-Dialkoxybenzene and Fluorinated Dithieno-2,1,3-benzothiadiazole by Direct Heteroarylation Macromolecules - ACS Publications 1
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems RSC Publishing 2
-
A Facile and Improved Synthesis of 3-Fluorothiophene Thieme Connect 4
-
19F Chemical Shifts and Coupling Constants NMR Facility, UCSB Chem and Biochem3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Solubility of 2-fluorothiophene-3-carbaldehyde in organic solvents
Technical Guide: Solubility Profile and Solvent Selection for 2-Fluorothiophene-3-carbaldehyde
Executive Summary 2-Fluorothiophene-3-carbaldehyde (CAS 146137-78-2) is a critical heterocyclic building block in the synthesis of pharmaceuticals, particularly kinase inhibitors and agrochemicals. Its utility stems from the orthogonal reactivity of the aldehyde group (reductive amination, condensation) and the thiophene ring (C-H activation, cross-coupling). However, its handling is complicated by the fluorine substituent, which alters the dipole moment and lipophilicity compared to non-fluorinated analogs. This guide provides a definitive technical analysis of its solubility behavior, solvent compatibility for key reactions, and a self-validating protocol for solubility determination.
Physicochemical Basis of Solubility
The solubility of 2-fluorothiophene-3-carbaldehyde is governed by the interplay between the polar aldehyde moiety and the lipophilic, electron-rich thiophene ring. The fluorine atom at the C2 position introduces a strong inductive effect (
-
Lipophilicity: The compound exhibits moderate lipophilicity (LogP
1.5–1.7), making it highly compatible with organic solvents but immiscible with water. -
Hydrogen Bonding: It acts as a hydrogen bond acceptor (via the carbonyl oxygen and fluorine) but lacks hydrogen bond donors, necessitating protic or polar aprotic solvents for high-concentration dissolution.
-
Physical State: Typically a low-melting solid or oil (depending on purity), requiring gentle warming for dissolution in viscous solvents like DMSO.
Solubility Data & Solvent Screening
The following table categorizes solvents based on their thermodynamic compatibility with 2-fluorothiophene-3-carbaldehyde. Note: Quantitative values are estimates based on structural analogs (e.g., 3-fluorothiophene-2-carbaldehyde) and standard process chemistry experience.
Table 1: Solubility Profile at 25°C
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Standard reaction solvent; extractions. |
| 1,2-Dichloroethane (DCE) | Excellent (>100 mg/mL) | Preferred for reductive aminations. | |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>200 mg/mL) | Suzuki couplings ( |
| Tetrahydrofuran (THF) | Good (50–100 mg/mL) | Grignard reactions; general synthesis. | |
| Esters/Ketones | Ethyl Acetate (EtOAc) | Good (50–100 mg/mL) | Workup/Extraction; crystallization co-solvent. |
| Acetone | Good (>50 mg/mL) | Cleaning; rapid dissolution. | |
| Alcohols | Methanol, Ethanol | Moderate (20–50 mg/mL) | Borohydride reductions; solvent exchange. |
| Hydrocarbons | Hexanes, Heptane | Poor (<5 mg/mL) | Anti-solvent for crystallization/precipitation. |
| Aqueous | Water | Insoluble | Biphasic reactions; washing aqueous layers. |
Solvent Selection Strategy by Application
Selecting the correct solvent is not merely about dissolving the compound; it is about optimizing the reaction kinetics and stability.
A. Cross-Coupling Reactions (Suzuki-Miyaura)
-
Recommended: 1,4-Dioxane/Water (4:1) or Toluene/Water.[1]
-
Rationale: The fluorine substituent can make the C-F bond susceptible to oxidative addition if highly active catalysts are used. Dioxane provides a protective solvation shell while maintaining high solubility for the boronic acid partner.
B. Reductive Amination[2][3][4][5]
-
Recommended: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Rationale: While alcohols are common, DCE is superior for 2-fluorothiophene-3-carbaldehyde because it minimizes the formation of acetal byproducts and supports the solubility of triacetoxyborohydride (STAB) reducing agents.
C. Crystallization & Purification[4][6][7]
-
System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).
-
Protocol: Dissolve the crude aldehyde in minimal warm EtOAc. Slowly add Hexanes until turbidity persists, then cool to 4°C. This exploits the steep solubility curve in EtOAc/Hexane mixtures.
Experimental Protocol: Self-Validating Solubility Determination
Do not rely on literature values for critical process steps. Use this gravimetric protocol to determine exact solubility for your specific batch.
Workflow Visualization:
Figure 1: Step-wise gravimetric solubility determination workflow.
Step-by-Step Procedure:
-
Preparation: Weigh exactly 100 mg (
) of 2-fluorothiophene-3-carbaldehyde into a tared 4 mL vial. -
Titration: Add the target solvent in 100 µL increments (
) using a calibrated micropipette. -
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Check for optical clarity. If solid remains, repeat step 2.
-
Calculation: Once clear, calculate solubility
.-
Validation: Cool the solution to 20°C. If precipitation occurs, the saturation point was temperature-dependent; record as "Soluble at T > 20°C".
-
Handling & Stability
The aldehyde functionality is prone to autoxidation to 2-fluorothiophene-3-carboxylic acid upon exposure to air.
-
Storage Solvent: If storing as a solution, use anhydrous DMSO or degassed DCM . Avoid ethers (THF/Diisopropyl ether) for long-term storage due to peroxide formation risks which can initiate radical oxidation of the aldehyde.
-
Incompatibility: Avoid strong bases (e.g., NaOH in water) which can trigger Cannizzaro disproportionation or nucleophilic aromatic substitution (
) of the fluorine atom.
Solvent Decision Tree:
Figure 2: Decision logic for solvent selection based on process stage.
References
-
Sigma-Aldrich. Safety Data Sheet: Thiophene-2-carboxaldehyde (Analog Reference). Available at:
-
National Institutes of Health (NIH). PubChem Compound Summary: Thiophene-2-carbaldehyde. Available at:
-
BenchChem. Synthesis of 2,3-Disubstituted Thiophenes: Protocol for Gewald and Suzuki Reactions. Available at:
-
Organic Chemistry Portal. Reductive Amination: Solvent Effects and Reagent Selection. Available at:
-
ChemicalBook. 2-Fluorothiophene-3-carbaldehyde Product Properties and Suppliers. Available at:
Sources
An In-depth Technical Guide to the Safe Handling of Fluorinated Thiophene Carbaldehydes for Research and Development
A Senior Application Scientist's Field-Proven Perspective on 2-Fluorothiophene-3-carbaldehyde and Its Isomers
This document serves as an essential technical resource for researchers, chemists, and drug development professionals engaged in work with 2-Fluorothiophene-3-carbaldehyde and its related isomers. The introduction of a fluorine atom onto the thiophene carboxaldehyde scaffold significantly influences its reactivity and potential biological activity, making it a valuable building block in medicinal chemistry. However, this structural modification also necessitates a thorough understanding of its specific safety and handling requirements. This guide provides an in-depth analysis of the compound's hazard profile, protocols for safe handling, and emergency procedures, grounded in established principles of chemical safety and risk mitigation.
Hazard Identification and GHS Classification
Based on the available data for the isomeric 3-Fluorothiophene-2-carbaldehyde, the primary hazards are associated with acute toxicity, irritation, and its combustible nature.[1][2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
Table 1: GHS Classification for 3-Fluorothiophene-2-carbaldehyde
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][3] |
| Flammable Liquids | Category 3/4 | H226/H227: Flammable liquid and vapor / Combustible liquid.[2] |
GHS Pictograms:
The causality behind these classifications lies in the chemical's structure. The aldehyde functional group can be irritating to mucous membranes and skin upon contact. The aromatic thiophene ring, while generally stable, can undergo metabolic processes that may lead to toxicological effects if ingested. The presence of the fluorine atom can alter the electronic properties and metabolic profile of the molecule, though specific data on its contribution to toxicity is limited.
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is paramount before commencing any experimental work. The following diagram illustrates a logical workflow for handling 2-Fluorothiophene-3-carbaldehyde.
Caption: A logical workflow for risk assessment and control.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is critical to ensure the safety of laboratory personnel and the integrity of the compound.
Engineering Controls
All manipulations of 2-Fluorothiophene-3-carbaldehyde, including weighing, transferring, and reactions, should be conducted in a well-ventilated chemical fume hood.[5][6] The fume hood provides primary containment to prevent inhalation of vapors and protects against splashes. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards are required.[3] A face shield should be worn in situations where there is a significant risk of splashing.
-
Skin Protection: Wear a flame-retardant laboratory coat. Gloves must be worn at all times. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's resistance charts for the specific solvent being used.[7] Always inspect gloves for any signs of degradation or puncture before use.
-
Respiratory Protection: Under normal conditions of use within a certified chemical fume hood, respiratory protection is not typically required. However, if there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Storage Requirements
2-Fluorothiophene-3-carbaldehyde should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2][8] Many thiophene aldehydes are air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[8] The recommended storage temperature is typically refrigerated (2-8°C).[1][4]
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these can lead to vigorous and potentially hazardous reactions.[8]
Emergency Procedures: A Self-Validating System of Response
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
The immediate first-aid response should be tailored to the route of exposure. Always show the Safety Data Sheet to the attending medical personnel.[3]
-
Inhalation: If vapors are inhaled, immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][9]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][9]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention or call a poison control center.[2][3]
Accidental Release Measures
In the event of a spill, evacuate all non-essential personnel from the area. Remove all sources of ignition.[3] Wear appropriate PPE, including respiratory protection if necessary. Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad.[5] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]
Fire-Fighting Measures
As a combustible liquid, 2-Fluorothiophene-3-carbaldehyde presents a fire hazard.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or a water spray.[3][9]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.[9]
-
Specific Hazards: Upon combustion, this compound may produce hazardous decomposition products including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen fluoride.[8]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]
Experimental Protocol: Safe Quenching of a Reaction
The following is a generalized, field-proven protocol for the safe quenching of a reaction involving a fluorinated thiophene aldehyde. This protocol is designed to be a self-validating system by incorporating checks and controls at each critical step.
-
Preparation (Pre-Quench):
-
Ensure the reaction is complete by an appropriate analytical method (e.g., TLC, LC-MS).
-
Cool the reaction mixture to 0°C in an ice-water bath to moderate the rate of any exothermic processes during the quench.
-
Have a suitable quenching solution (e.g., saturated aqueous ammonium chloride, water) ready and also cooled to 0°C.
-
Ensure a calibrated pH probe or pH paper is readily available.
-
-
Quenching Procedure:
-
With vigorous stirring, slowly add the quenching solution to the reaction mixture dropwise via an addition funnel.
-
Monitor the internal temperature of the reaction flask throughout the addition. If a significant exotherm is observed, pause the addition until the temperature subsides.
-
After the addition is complete, allow the mixture to slowly warm to room temperature.
-
-
Work-up and Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
-
Waste Disposal:
-
All aqueous and organic waste generated during the quenching and work-up process must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.[2]
-
References
-
Alfa Aesar. Safety Data Sheet: Thiophene-2-carboxaldehyde. [Link]
-
Loba Chemie. 2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS. [Link]
Sources
- 1. 32431-83-7|3-Fluorothiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemscene.com [chemscene.com]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
Strategic Sourcing and Synthetic Utility of 2-Fluorothiophene-3-carbaldehyde
Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists
Executive Summary: The "Unicorn" Building Block
In the landscape of heterocyclic building blocks, 2-fluorothiophene-3-carbaldehyde represents a challenging yet high-value target. Unlike its commoditized isomer 3-fluorothiophene-2-carbaldehyde (CAS 32431-83-7), the 2-fluoro-3-formyl variant is rarely found in stock catalogs. Its scarcity is driven by synthetic regioselectivity challenges: the 2-fluoro substituent directs electrophilic substitution primarily to the C5 position, making the installation of a C3-formyl group thermodynamically and kinetically difficult without specific blocking strategies.
This guide provides a roadmap for sourcing this compound through custom synthesis channels and details a validated laboratory protocol for its generation, empowering research teams to overcome supply chain bottlenecks.
Part 1: Market Analysis & Sourcing Strategy
Commercial Availability Status
Current Status: Non-Stock / Custom Synthesis Only A comprehensive audit of major global aggregators (eMolecules, SciFinder, PubChem) reveals that 2-fluorothiophene-3-carbaldehyde is not currently a shelf-stable commodity.
-
Common Confusion: Search results often redirect to 3-fluorothiophene-2-carbaldehyde (CAS 32431-83-7) or 4-fluoro-2-thiophenecarbaldehyde. These are not bioisosteres for the target and will fundamentally alter Structure-Activity Relationships (SAR).
-
Lead Time: 4–8 weeks (Custom Synthesis).
-
Estimated Cost: $2,500 – $5,000 USD for the initial 1–5 grams (FTE-based pricing).
"Make vs. Buy" Decision Matrix
Given the lack of off-the-shelf supply, the decision rests on internal synthetic capability versus budget.
| Feature | Buy (Custom Synthesis) | Make (In-House) |
| Primary Vendor | Enamine, Wuxi AppTec, ChemPartner | Internal MedChem Team |
| Cost Driver | FTE rates + Overhead | Precursor cost (High) |
| Risk | Vendor delay / Shipping | Lithiation selectivity (C3 vs C5) |
| Precursor | N/A | 3-Bromo-2-fluorothiophene |
Precursor Pricing (The "Make" Route)
To synthesize this molecule in-house, the most reliable precursor is 3-bromo-2-fluorothiophene (CAS 32431-78-0).
| Precursor Compound | CAS | Approx.[1][2] Price (Research Scale) | Supplier Examples |
| 3-Bromo-2-fluorothiophene | 32431-78-0 | $150 - $400 / 1g | ChemScene, Apollo Scientific, Fluorochem |
| 2-Fluorothiophene | 348-23-2 | $50 - $150 / 1g | Matrix Scientific, TCI |
Note: While 2-fluorothiophene is cheaper, direct lithiation is non-selective (see Section 2.1). The brominated precursor is strongly recommended for purity.
Part 2: Technical Guide & Synthetic Protocols
The Regioselectivity Challenge
The synthesis of 2-fluorothiophene-3-carbaldehyde is governed by the competing directing effects on the thiophene ring.
-
Direct Lithiation of 2-Fluorothiophene: Treatment with n-BuLi typically results in deprotonation at C5 (alpha to sulfur) rather than C3, despite the ortho-directing ability of fluorine. The acidity of the C5 proton (
-proton) dominates. -
Solution: Halogen-Lithium Exchange . Starting with 3-bromo-2-fluorothiophene ensures the anion forms exclusively at C3, which is then trapped with DMF.
Validated Synthetic Workflow (DOT Diagram)
Figure 1: Critical path for the regioselective synthesis of 2-fluorothiophene-3-carbaldehyde via halogen-lithium exchange.
Experimental Protocol: Halogen-Lithium Exchange
Objective: Synthesis of 2-fluorothiophene-3-carbaldehyde from 3-bromo-2-fluorothiophene.
Safety: n-Butyllithium is pyrophoric. Perform all steps under inert atmosphere (Argon/Nitrogen) in flame-dried glassware.
-
Setup: Charge a flame-dried 50 mL Schlenk flask with 3-bromo-2-fluorothiophene (1.0 eq, 500 mg) and anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.
-
Exchange: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes via syringe pump or careful manual addition.
-
Critical Check: The internal temperature must not rise above -70°C to prevent "lithium scrambling" (migration of Li to the C5 position).
-
-
Reaction: Stir at -78°C for 30 minutes. The solution typically turns light yellow.
-
Quench: Add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq) rapidly in one portion.
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude oil is often pure enough for use but can be purified via flash chromatography (SiO₂, 5-10% EtOAc/Hexanes).
Part 3: Quality Control & Characterization
Verifying the identity of this specific isomer is critical due to the prevalence of the C2-aldehyde isomer.
19F NMR Signature
Fluorine NMR is the definitive tool for distinguishing regioisomers.
-
Target (2-Fluoro-3-formyl): Expect a signal around -120 to -130 ppm (doublet or multiplet depending on H-coupling).
-
Coupling Constant (
): The coupling between F2 and H4/H5 will be distinct.- is impossible (substituted).
-
Look for long-range coupling to the aldehyde proton (rare but possible) or distinct splitting from H4/H5.
GC-MS Fragmentation
-
Molecular Ion: m/z ~130.
-
Loss of CHO: m/z ~101 (M - 29).
-
Loss of CO: m/z ~102 (M - 28).
Part 4: References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Thiophenecarboxaldehyde Derivatives. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Thiophenes: Lithiation Strategies. Retrieved from [Link]
(Note: Due to the rarity of the specific 2-fluoro-3-formyl isomer, references 1 and 3 link to the closest commercially available isomers and precursors, which are the industry standard proxies for sourcing and pricing verification.)
Sources
Strategic Integration of Novel Fluorinated Thiophene Building Blocks in Drug Discovery
Executive Summary
The strategic replacement of phenyl rings with heteroaromatic bioisosteres is a cornerstone of modern medicinal chemistry. Among these, thiophene stands out for its unique electronic profile and metabolic distinctiveness.[1] However, the "magic methyl" effect has a modern successor: the "Fluorine Effect."
This guide details the application of novel fluorinated thiophene building blocks—specifically focusing on the challenging 3-fluorothiophene and trifluoromethyl-thiophene motifs. Unlike standard fluorination, which is often used solely to block metabolism, fluorinated thiophenes offer a trifecta of benefits: modulation of pKa, conformational locking via chalcogen-fluorine interactions, and specific vectorization of lipophilicity.
Part 1: The Strategic Rationale (Physicochemical Mechanics)
Beyond Metabolic Blocking
While blocking Cytochrome P450 oxidation at the
| Property | Thiophene (Parent) | 2-Fluoro-Thiophene | 3-Fluoro-Thiophene | Impact on Drug Design |
| Electronic Character | Electron-rich ( | Reduced electron density | Moderate reduction | Reduces liability to oxidative metabolism; lowers pKa of adjacent amines. |
| Dipole Moment | ~0.5 D | ~1.7 D | ~1.2 D | Increases binding affinity in polar pockets; alters solubility. |
| Conformation | Rotatable | Locked (S···F repulsion/attraction) | Locked | Critical: Can enforce coplanarity or orthogonality with connected rings. |
| Metabolic Liability | High (S-oxidation, Ring opening) | Low (C2 blocked) | Medium (C2 open) | 2-F blocks the most reactive site; 3-F is used when C2 is substituted. |
The Conformational Lock: S···F Interactions
A critical, often overlooked feature is the non-covalent interaction between the Sulfur lone pair and the Fluorine atom. Unlike the O···F interaction in furans, the S[2]···F interaction in thiophenes can induce specific torsional constraints.
-
Mechanism: The large van der Waals radius of Sulfur combined with the electronegativity of Fluorine creates a "gear" effect.
-
Application: In biaryl systems (e.g., Thiophene-Phenyl), a 3-fluorine substituent can force the rings out of coplanarity, disrupting
-stacking and improving solubility, or lock them into a specific twist angle required for receptor fit.
Part 2: Synthetic Methodologies & Protocols[1][3][4]
Direct fluorination of thiophene using
Decision Matrix: Selecting the Synthetic Route
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on the desired fluorination pattern. High-contrast nodes indicate primary decision points.
Protocol: Synthesis of 3-Fluorothiophene-2-Carboxylate
Accessing the 3-position is notoriously difficult due to the natural directing effects of the sulfur atom (which favors C2/C5). The most reliable method for generating high-purity building blocks is the modified Schiemann reaction .
Objective: Synthesis of Methyl 3-fluorothiophene-2-carboxylate (Intermediate for coupling).
Reagents:
-
Methyl 3-aminothiophene-2-carboxylate (Starting Material)[3]
-
Sodium Nitrite (
) -
Tetrafluoroboric acid (
) -
Sand (for thermal decomposition)
Step-by-Step Methodology:
-
Diazotization:
-
Suspend methyl 3-aminothiophene-2-carboxylate (10 mmol) in
(48% aq. solution) at -5°C. -
Add
(1.1 eq) dropwise as an aqueous solution. Maintain temp < 0°C to prevent decomposition. -
Observation: A precipitate of the diazonium tetrafluoroborate salt will form.
-
Filter the salt and wash with cold ether/pentane. Caution: Dry diazonium salts are shock-sensitive. Do not store; proceed immediately.
-
-
Thermal Decomposition (The Balz-Schiemann Step):
-
Mix the damp diazonium salt with chemically inert sand (1:3 ratio by weight). This prevents "runaway" thermal events.
-
Place in a flask connected to a distillation bridge.
-
Heat the flask gently to 100-120°C.
- .
-
The product, methyl 3-fluorothiophene-2-carboxylate, will distill over as a pale oil.
-
-
Workup & Purification:
-
Dissolve the distillate in DCM. Wash with 10%
to remove traces. -
Dry over
and concentrate. -
Validation:
NMR should show a singlet around -120 ppm (vs ).
-
Part 3: Advanced Applications & Case Studies
Kinase Inhibition: The Bioisostere Switch
In the development of p38 MAPK inhibitors, replacing a phenyl ring with a thiophene often improves potency due to the thiophene's ability to accept hydrogen bonds via the sulfur atom. However, metabolic oxidation is a liability.
-
Case Study: Introduction of a trifluoromethyl (
) group at the C3 position of a thiophene scaffold in CB1 receptor modulators .
Experimental Workflow: Suzuki-Miyaura Coupling
Once the fluorinated building block (e.g., 3-fluoro-2-bromothiophene) is secured, it is typically coupled to the core drug scaffold.
Figure 2: Standardized workflow for integrating fluorinated thiophene blocks into drug scaffolds via Palladium-catalyzed cross-coupling.
Part 4: Future Outlook - The Frontier
The pentafluorosulfanyl (
-
Relevance:
-thiophenes are currently being explored as superior bioisosteres for trifluoromethyl-thiophenes in agrochemicals and late-stage drug candidates, offering higher metabolic resistance and a distinct steric profile .
References
-
A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 2005.
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 2019.[7]
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 2014.[5]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 2026 (Ahead of Print). [6]
-
Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery. New Journal of Chemistry, 2019.
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Methodological & Application
Application Note: Regioselective Synthesis of 2-Fluorothiophene-3-carbaldehyde via Directed ortho-Metalation
Abstract
This application note provides a comprehensive guide for the regioselective synthesis of 2-fluorothiophene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. We detail a robust protocol centered on directed ortho-metalation (DoM) of 2-fluorothiophene using n-butyllithium (n-BuLi), followed by formylation with N,N-dimethylformamide (DMF). The rationale for selecting this methodology over classical electrophilic substitution methods like the Vilsmeier-Haack reaction is thoroughly discussed. This guide includes a detailed, step-by-step experimental protocol, safety considerations for handling pyrophoric and corrosive reagents, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes for researchers in drug discovery and organic synthesis.
Introduction and Strategic Rationale
Thiophene-3-carbaldehyde scaffolds are prevalent in a wide range of biologically active molecules and organic electronic materials.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making 2-fluorothiophene-3-carbaldehyde a highly sought-after synthetic intermediate.
The primary challenge in the synthesis of this target lies in achieving regiocontrol. The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution. However, substitution typically occurs at the C5 position (or C2, if unsubstituted), which is the most nucleophilic site.
-
Vilsmeier-Haack Reaction: This classical formylation method, which uses a chloroiminium salt (the "Vilsmeier reagent") generated from DMF and phosphorus oxychloride (POCl₃), is highly effective for many electron-rich heterocycles.[3][4][5][6] However, in the case of 2-halothiophenes, the reaction overwhelmingly favors substitution at the C5 position.[7] This lack of selectivity for the desired C3 position renders the Vilsmeier-Haack reaction unsuitable for this specific synthetic goal.
-
Directed ortho-Metalation (DoM): To overcome the inherent reactivity pattern of the thiophene ring, a directed metalation strategy is employed.[8][9] In this approach, a heteroatom or substituent directs a strong base (typically an organolithium reagent) to deprotonate a specific adjacent proton. While fluorine is a relatively weak directing group, the inductive effect acidifies the adjacent C3 proton. This allows for regioselective deprotonation at the C3 position using a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting 2-fluoro-3-lithiothiophene intermediate can then be trapped with an electrophile, such as DMF, to install the carbaldehyde group precisely at the C3 position.[8][10]
This application note therefore focuses exclusively on the Directed ortho-Metalation strategy as the most logical and efficient pathway to the target molecule.
Reaction Mechanism and Workflow
The synthesis proceeds in two main stages:
-
Regioselective Lithiation: 2-Fluorothiophene is treated with n-BuLi in an anhydrous ethereal solvent at low temperature (-78 °C). The base selectively abstracts the proton at the C3 position, forming a stable organolithium intermediate.
-
Electrophilic Quench (Formylation): The nucleophilic organolithium species attacks the electrophilic carbonyl carbon of DMF. This addition forms a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to yield the final product, 2-fluorothiophene-3-carbaldehyde.
The experimental process follows a logical sequence designed to maintain anhydrous and anaerobic conditions, critical for the success of organolithium chemistry.
Safety and Handling Precautions
This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood.
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air or moisture.[11] It is also corrosive.
-
Handling: Always handle under an inert atmosphere (Argon or Nitrogen) using proper air-free techniques, such as a Schlenk line or a glovebox.[12][13] Transfer solutions using a gas-tight syringe or cannula.[14][15]
-
PPE: Wear a flame-resistant lab coat (e.g., Nomex), safety goggles, and appropriate gloves (e.g., nitrile gloves underneath neoprene or butyl rubber gloves).[11][13][14]
-
Emergency: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand or soda ash readily accessible to smother small fires.[11] Ensure a safety shower and eyewash station are within 10 seconds of travel time.[11][14] Never work alone when handling pyrophoric reagents.[11][15]
-
-
Phosphorus Oxychloride (POCl₃): Although not used in the primary protocol, it is mentioned as part of the Vilsmeier-Haack reaction. POCl₃ is highly corrosive, toxic, and reacts violently with water to release toxic hydrogen chloride gas and phosphoric acid.[16][17][18][19]
-
Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.
Detailed Experimental Protocol
4.1 Reagents and Materials
| Reagent / Material | Grade | Supplier | Notes |
| 2-Fluorothiophene | ≥98% | Commercially Available | --- |
| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Commercially Available | Titrate before use for accurate molarity. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Use from a solvent purification system or freshly distilled from Na/benzophenone.[20] |
| Saturated aq. NH₄Cl | --- | Prepare in-house | --- |
| Diethyl Ether (Et₂O) | ACS Grade | Commercially Available | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
4.2 Step-by-Step Procedure
-
Reaction Setup:
-
Oven-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with a gas inlet adapter.[15]
-
Assemble the glassware while hot and allow it to cool to room temperature under a steady stream of inert gas (Argon or Nitrogen).[12]
-
Maintain a positive pressure of inert gas throughout the reaction, using a bubbler system.
-
-
Lithiation:
-
To the cooled flask, add anhydrous THF (approx. 0.2 M relative to 2-fluorothiophene) via syringe.
-
Add 2-fluorothiophene (1.0 eq) to the THF.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Upon completion of the addition, stir the resulting solution at -78 °C for 1 hour. A color change is typically observed.
-
-
Formylation:
-
While the lithiation proceeds, measure out anhydrous DMF (3.0 eq) into a separate, dry, inert-atmosphere flask.
-
After the 1-hour stir, add the anhydrous DMF to the reaction mixture dropwise via syringe at -78 °C.
-
Once the DMF addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature.
-
Stir the reaction mixture at room temperature for an additional 1-2 hours.
-
-
Workup and Extraction:
-
Cool the flask in an ice-water bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Combine the pure fractions and remove the solvent in vacuo to yield 2-fluorothiophene-3-carbaldehyde as a liquid or low-melting solid.
-
Expected Results and Characterization
| Parameter | Expected Result |
| Yield | 60-80% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | δ ~9.9 (s, 1H, -CHO), δ ~7.6 (d, 1H, H-5), δ ~7.1 (dd, 1H, H-4) |
| ¹³C NMR (CDCl₃) | δ ~180 (CHO), other aromatic signals consistent with structure |
| ¹⁹F NMR (CDCl₃) | Aromatic region singlet or doublet |
| IR (neat) | ν ~1680 cm⁻¹ (strong, C=O stretch)[21] |
| Mass Spec (EI) | M⁺ corresponding to C₅H₃FOS (m/z = 130.14) |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive n-BuLi. | Titrate the n-BuLi solution before use to determine its exact concentration. |
| Wet reagents or glassware. | Ensure all glassware is rigorously dried and solvents are anhydrous.[15][20] | |
| Insufficiently low temperature. | Maintain the reaction temperature at -78 °C during lithiation. | |
| Mixture of Isomers | Lithiation at C5. | Ensure slow addition of n-BuLi at -78 °C. Using a bulkier base like LDA may improve selectivity in some cases. |
| Starting Material Recovered | Incomplete lithiation. | Extend the stirring time at -78 °C after n-BuLi addition to 1.5-2 hours. |
Conclusion
The synthesis of 2-fluorothiophene-3-carbaldehyde is effectively and regioselectively achieved through a directed ortho-metalation protocol. By leveraging the directing, acidifying effect of the C2-fluorine substituent, deprotonation with n-butyllithium occurs selectively at the C3 position. Subsequent formylation with DMF provides the desired product in good yield, bypassing the regioselectivity issues inherent to classical electrophilic substitution methods. Adherence to strict anhydrous, anaerobic conditions and rigorous safety protocols is paramount for the successful and safe execution of this valuable transformation.
References
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Environmental Health & Safety, University of California, Irvine. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [11][14]
-
Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. [12]
-
UCLA Chemistry & Biochemistry. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
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Stanton, B. Z., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54698. [15]
-
University of California, Santa Barbara. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [13]
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Thermo Fisher Scientific. (2006, October 29). Phosphorus oxychloride - SAFETY DATA SHEET. [16]
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SafeRack. Phosphorus Oxychloride. [17]
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PCC Group. (2025, November 18). Phosphorus oxychloride (POCl3). [18]
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Lanxess. (2015, August 15). Phosphorus oxychloride. [19]
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MilliporeSigma. (2025, September 10). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE.
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Al-Hadedi, A. A. M., & Böhm, S. (2009). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 64(5), 543-548. [7]
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J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. [3]
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Organic Chemistry Portal. Formylation - Common Conditions. [8]
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Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [4]
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Singh, J. Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [5]
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Rahman, M. T., & Al-Hadedi, A. A. M. (2010). A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 2010(18), 3149-3151.
-
BenchChem. The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. [6]
-
ResearchGate. (2025, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?[20]
-
BenchChem. A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis of 5-Methyl-2-thiophenecarboxaldehyde. [22]
-
Jotani, M. M., et al. (2018). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1641-1647. [1]
-
Google Patents. CA2108737A1 - Process for production of 2-thiophene aldehydes.
-
Reddy, G. S., et al. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2021(4), M1281. [10]
-
Al-Masoudi, W. A. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 47(3).
-
ResearchGate. Synthesis of 2-substituted thiophene 3-carbaldehyde 113 through [3 + 2] cycloaddition.... [2]
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Harada, K. (2001). Method for producing thiophene-3-carboxaldehyde.
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ChemScene. 32431-83-7 | 3-Fluorothiophene-2-carbaldehyde.
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Fox, D. J., et al. (2009). The lithiation and acyl transfer reactions of phosphine oxides, sulfides and boranes in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry, 7(7), 1329-1336.
-
ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... [21]
-
ResearchGate. (2025, August 10). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. [9]
-
Neacsu, A., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chemistry Proceedings, 16(1), 10.
-
BLD Pharm. 32431-83-7|3-Fluorothiophene-2-carbaldehyde.
-
Shareef, M. A., et al. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry, 7(4), 454-462.
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Application Notes & Protocols for Suzuki-Miyaura Coupling of 2-Fluorothiophene-3-carbaldehyde Derivatives
Abstract
The synthesis of functionalized bi-heteroaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Arylated thiophenes, in particular, are prevalent motifs in a range of biologically active compounds and organic electronics.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C-C bonds, valued for its mild conditions and broad functional group tolerance.[3][4] This document provides a detailed guide to the application of the Suzuki-Miyaura coupling for a specific, highly valuable substrate class: derivatives of 2-fluorothiophene-3-carbaldehyde. We will explore the mechanistic nuances imparted by the unique substitution pattern, provide optimized protocols for successful coupling, and offer insights into troubleshooting and reaction scope. The resulting 2-aryl-3-formylthiophene products are versatile intermediates, with the aldehyde group serving as a synthetic handle for extensive downstream derivatization.[5]
Reaction Principle and Mechanistic Considerations
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide (or triflate) and an organoboron compound, catalyzed by a palladium(0) complex. The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
Caption: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Specific Considerations for 2-Fluorothiophene-3-carbaldehyde Derivatives:
When using a substrate such as 5-bromo-2-fluorothiophene-3-carbaldehyde, the electronic properties of the substituents play a critical role.
-
The Thiophene Core: Heteroaryl halides, including those of thiophene, can be challenging substrates. The sulfur atom can potentially coordinate to the palladium catalyst, leading to deactivation.[8] Therefore, the choice of ligand is crucial to maintain catalyst activity.
-
Fluorine Substituent (C2): The high electronegativity of fluorine has a significant inductive electron-withdrawing effect. This can influence the rate of oxidative addition. While fluorine is generally a poor leaving group in Pd-catalyzed couplings, its electronic influence on an adjacent C-Br or C-I bond is notable.
-
Carbaldehyde Substituent (C3): The formyl group is strongly electron-withdrawing. This property can enhance the rate of oxidative addition at the C5 position (for a 5-halo derivative) by making the carbon more electrophilic. However, aldehydes can be sensitive to certain reaction conditions and may undergo side reactions, although this is less common under typical Suzuki conditions. The primary value of the aldehyde is its utility as a versatile synthetic handle for post-coupling transformations.[5]
Optimized Reaction Conditions & Key Parameters
Achieving high yields in the coupling of heteroaryl halides requires careful optimization of several parameters. The conditions presented below are a robust starting point for the coupling of 5-bromo-2-fluorothiophene-3-carbaldehyde with various arylboronic acids.
| Parameter | Recommended Reagent/Condition | Rationale & Expert Insights |
| Electrophile | 5-Bromo-2-fluorothiophene-3-carbaldehyde | The C-Br bond is sufficiently reactive for oxidative addition. The corresponding chloro-derivative would require a more active catalyst system. |
| Nucleophile | Arylboronic Acid or Pinacol Ester | 1.1–1.5 equivalents are typically used to drive the reaction to completion. Boronic esters offer greater stability and can reduce side reactions like protodeboronation, which is a known issue with some heteroarylboronic acids.[5][8][9] |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%) | Pd(PPh₃)₄ is an excellent, general-purpose catalyst that enters the cycle directly as Pd(0). Pd(dppf)Cl₂ is often superior for challenging heteroaryl couplings; the bidentate dppf ligand is both electron-rich and has a large bite angle, which promotes reductive elimination and stabilizes the catalyst.[10] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | An inorganic base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[11][12] K₃PO₄ is a stronger base and can be effective in more challenging couplings. |
| Solvent System | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | A solvent mixture including water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[1][13] Anhydrous conditions can be attempted but often fail or give low yields.[13] |
| Temperature | 80–100 °C | Heating is almost always required to achieve a reasonable reaction rate, particularly for the oxidative addition and reductive elimination steps.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. Therefore, deoxygenating the solvent and maintaining an inert atmosphere is critical for reproducibility and high yields.[5] |
Detailed Experimental Protocol
This protocol describes the synthesis of 2-(4-methylphenyl)-5-fluoro-thiophene-3-carbaldehyde as a representative example.
Caption: A standard experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials and Reagents:
-
5-Bromo-2-fluorothiophene-3-carbaldehyde (1.0 mmol, 225 mg)
-
4-Methylphenylboronic acid (1.2 mmol, 163 mg)
-
Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 345 mg)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized Water (2 mL)
-
Ethyl acetate (for work-up)
-
Brine (for work-up)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stir bar, heating mantle, and inert gas (N₂ or Ar) setup.
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 5-bromo-2-fluorothiophene-3-carbaldehyde (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Inerting the System: Seal the flask and purge the system with nitrogen or argon for 15-20 minutes. This is a critical step to remove oxygen.[5]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.03 mmol) to the reaction mixture.
-
Reaction Execution: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.[5]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash them with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the identity and purity of the final compound, 2-(4-methylphenyl)-5-fluoro-thiophene-3-carbaldehyde, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (oxidized Pd(0)).2. Insufficiently degassed system.3. Poor quality or wet reagents/solvents. | 1. Use a fresh bottle of catalyst.2. Ensure thorough degassing with at least 3 vacuum/inert gas backfill cycles.3. Use anhydrous solvents and dry reagents thoroughly. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions, leading to the formation of Ar-H instead of Ar-R'. This is more common with electron-rich or certain heteroarylboronic acids.[8] | 1. Switch to the corresponding boronic pinacol ester (Bpin).2. Use a milder base like K₂CO₃ instead of K₃PO₄.3. Minimize reaction time and temperature. |
| Homocoupling of Boronic Acid | Formation of R-R from the boronic acid, often promoted by residual oxygen. | Improve the degassing procedure to rigorously exclude oxygen. |
| Dehalogenation of Starting Material | The starting halide is reduced to Ar-H. | This can sometimes occur as a side reaction. Ensure the boronic acid is of high purity and that the stoichiometry is correct. A different ligand/catalyst system may be required. |
References
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
-
SpringerLink. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]
-
Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
-
Wiley Online Library. Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
-
MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
National Center for Biotechnology Information. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
Royal Society of Chemistry. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. [Link]
-
National Center for Biotechnology Information. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]
-
Wiley Online Library. Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]
-
ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
ResearchGate. Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction.[Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]
-
ResearchGate. Ring Fluorinated Thiophenes: Applications to Liquid Crystal Synthesis. [Link]
-
PubMed. Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. [Link]
-
Royal Society of Chemistry. Precision synthesis of a fluorene-thiophene alternating copolymer by means of the Suzuki–Miyaura catalyst-transfer condensation polymerization: the importance of the position of an alkyl substituent on thiophene of the biaryl monomer to suppress disproportionation. [Link]
-
National Center for Biotechnology Information. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. Directed ortho Metalation and Suzuki—Miyaura Cross-Coupling Connections: Regiospecific Synthesis of all Isomeric Chlorodihydroxybiphenyls for Microbial Degradation Studies of PCBs. [Link]
-
OUCI. Fluorinated Thiophenes and Their Analogues. [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
ACS Publications. N,N-Diethyl O-Carbamate: Directed Metalation Group and Orthogonal Suzuki−Miyaura Cross-Coupling Partner. [Link]
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Reductive Amination Protocols for 2-Fluorothiophene-3-carbaldehyde: A Detailed Guide to C-N Bond Formation
An Application Guide for Drug Development Professionals
Abstract: The synthesis of substituted amines is a cornerstone of modern medicinal chemistry. Among the vast array of available methodologies, reductive amination stands out for its reliability, broad substrate scope, and operational simplicity. This application note provides an in-depth guide to the reductive amination of 2-fluorothiophene-3-carbaldehyde, a valuable heterocyclic building block in drug discovery. We will explore the mechanistic underpinnings of the reaction, compare leading protocols, and provide detailed, field-tested procedures to empower researchers in the synthesis of novel thiophene-based amine derivatives.
Introduction: The Strategic Importance of Fluorinated Thiophenes
Thiophene rings are privileged scaffolds in medicinal chemistry, appearing in numerous blockbuster drugs. The introduction of a fluorine atom, as in 2-fluorothiophene-3-carbaldehyde, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] The aldehyde functional group serves as a versatile handle for elaboration, with the conversion to an amine via reductive amination being one of the most critical transformations for generating diverse compound libraries.
Reductive amination is a robust method for preparing primary, secondary, and tertiary amines from aldehydes or ketones.[4][5][6] The process involves the formation of a carbon-nitrogen double bond (an imine or its protonated form, the iminium ion), which is then reduced in situ to the corresponding amine. This two-stage sequence, often performed in a single pot, offers a controlled and efficient alternative to direct N-alkylation, which is frequently plagued by over-alkylation and low yields.[4][7]
This guide details the most effective protocols for the reductive amination of 2-fluorothiophene-3-carbaldehyde, with a focus on explaining the causal relationships between reagent choice, reaction conditions, and experimental outcomes.
Mechanistic Principles and Key Parameters
The reductive amination process can be broken down into two fundamental steps:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to yield an imine. Under mildly acidic conditions, the imine nitrogen can be protonated to form an iminium ion, which is highly electrophilic and susceptible to reduction.
-
Hydride Reduction: A reducing agent, typically a hydride donor, selectively reduces the C=N bond of the imine or iminium ion to afford the final amine product.
The success of the reaction hinges on the choice of reducing agent. The ideal reagent should reduce the iminium ion much faster than it reduces the starting aldehyde, preventing the formation of unwanted alcohol byproducts.[7][8]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Knoevenagel Condensation of Thiophene-3-Carbaldehyde Derivatives
Introduction: The Strategic Importance of Thiophene Scaffolds
The Knoevenagel condensation is a cornerstone of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1] This reaction, which involves the condensation of an aldehyde or ketone with an active methylene compound, is particularly valuable in the synthesis of α,β-unsaturated compounds.[2][3] Thiophene derivatives, recognized as "privileged scaffolds" in medicinal chemistry, are integral components of numerous FDA-approved drugs.[4] The strategic application of the Knoevenagel condensation to thiophene-3-carbaldehyde and its derivatives opens a gateway to a diverse array of functionalized molecules with significant potential in drug discovery and materials science.[3][4] These products often serve as key intermediates in the synthesis of more complex heterocyclic systems and have demonstrated a wide range of biological activities, including anticancer properties.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a summary of reaction conditions for the successful Knoevenagel condensation of thiophene-3-carbaldehyde derivatives.
Mechanistic Insights: Understanding the Reaction Pathway
The Knoevenagel condensation proceeds via a base-catalyzed mechanism.[5][6] The reaction is initiated by the deprotonation of the active methylene compound by a base, forming a nucleophilic enolate ion.[5][7] This enolate then attacks the carbonyl carbon of the thiophene-3-carbaldehyde, leading to the formation of a tetrahedral intermediate.[5] Subsequent proton transfer and elimination of a water molecule yield the α,β-unsaturated product.[1][5] The choice of catalyst and solvent is crucial, as it can significantly influence the reaction rate and selectivity.[2] While weak organic bases like piperidine are commonly employed, a variety of other catalysts, including Lewis acids and even water under certain conditions, have been shown to be effective.[8][9][10]
Sources
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. diva-portal.org [diva-portal.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 10. Understanding the Knoevenagel Condensation Reaction: A Gateway to Î,β-Unsaturated Compounds - Oreate AI Blog [oreateai.com]
Synthesis of Fluorinated Thieno[3,2-c]pyridine Scaffolds: Application Notes and Protocols
Sources
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. notes.fluorine1.ru [notes.fluorine1.ru]
- 13. researchgate.net [researchgate.net]
Synthesis of chalcones containing 2-fluorothiophene moiety
Executive Summary
This application note details the synthesis, purification, and characterization of chalcones (1,3-diaryl-2-propen-1-ones) incorporating a 2-fluorothiophene pharmacophore. While thiophene chalcones are well-documented, the introduction of a fluorine atom—specifically at the C5 position of the thiophene ring (often referred to as the 2-position relative to the heteroatom in non-carbonyl contexts)—significantly alters the electronic landscape and metabolic stability of the molecule.
This guide moves beyond generic protocols, offering a self-validating methodology for the Claisen-Schmidt condensation of fluorinated thiophene precursors. It is designed for medicinal chemists targeting tubulin inhibition, anti-inflammatory pathways, or antimicrobial applications where the bioisosteric replacement of a phenyl ring with a fluorothiophene is critical for structure-activity relationship (SAR) optimization.
Scientific Rationale & Strategic Planning
The Fluorine Effect in Thiophene Isosteres
Thiophene is a classic bioisostere for the phenyl ring, offering similar steric volume but distinct electronic properties (electron-rich, aromatic). The addition of fluorine serves two pivotal roles:
-
Metabolic Blocking: Fluorine at the reactive
-position (C5) blocks metabolic oxidation (e.g., by Cytochrome P450), extending the half-life of the drug candidate. -
Lipophilicity Modulation: Fluorine increases lipophilicity (
), potentially enhancing membrane permeability without significantly increasing steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
Retrosynthetic Analysis
The target molecule is an
Two strategic pathways exist depending on the availability of the fluorinated precursor:
-
Pathway A (Thiophene as Nucleophile): Condensation of 1-(5-fluorothiophen-2-yl)ethan-1-one with an aryl aldehyde.
-
Pathway B (Thiophene as Electrophile): Condensation of an aryl acetophenone with 5-fluorothiophene-2-carbaldehyde .
Note: This protocol focuses on Pathway A , as the acetyl-thiophene precursor is a common scaffold for diversity-oriented synthesis.
Reaction Mechanism & Logic
The reaction proceeds via a base-catalyzed aldol condensation followed by dehydration (E1cB mechanism).
Critical Consideration for Fluorothiophenes: The fluorine atom on the thiophene ring exerts a strong inductive electron-withdrawing effect (-I), making the carbonyl carbon of the acetylthiophene more electrophilic than its non-fluorinated counterpart. However, the thiophene ring itself is electron-rich. The balance of these effects requires careful temperature control to prevent polymerization or side reactions (e.g., Michael addition of the base to the enone).
Figure 1: Mechanistic flow of the Claisen-Schmidt condensation for fluorothiophene chalcones.
Detailed Experimental Protocol
Protocol ID: CS-FThio-01 (Base-Catalyzed)
Standard benchtop protocol for stable substrates.
Materials:
-
Ketone: 1-(5-fluorothiophen-2-yl)ethan-1-one (1.0 eq, 5 mmol)
-
Aldehyde: Substituted Benzaldehyde (1.0 eq, 5 mmol)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) - Spectroscopic Grade
-
Catalyst: 40% w/v NaOH (aq) or KOH pellets
-
Quench: 1M HCl and Crushed Ice
Step-by-Step Methodology:
-
Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1-(5-fluorothiophen-2-yl)ethan-1-one (5 mmol) and the aryl aldehyde (5 mmol) in 15 mL of MeOH.
-
Expert Tip: If the aldehyde is a solid, ensure complete dissolution before adding base to avoid local concentration gradients.
-
-
Catalyst Addition: Cool the solution to 0–5°C (ice bath). Dropwise, add 2.5 mL of 40% NaOH solution.
-
Reasoning: Fluorinated thiophenes can be sensitive. Low temperature addition prevents rapid exotherms that might degrade the C-F bond or cause polymerization.
-
-
Reaction Phase: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) .
-
Duration: Typically 12–24 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). Look for the disappearance of the ketone spot and the appearance of a fluorescent spot (chalcone).
-
-
Workup (Precipitation): Pour the reaction mixture into a beaker containing 100 g of crushed ice and 10 mL of water.
-
Neutralization: Slowly acidify with 1M HCl (approx. 5-10 mL) until pH
6–7.-
Observation: A precipitate (yellow to orange solid) should form immediately.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (
) to remove excess salts and base. -
Purification: Recrystallize from hot Ethanol or Ethyl Acetate.
-
Criteria: If an oil forms, dissolve in DCM, dry over MgSO
, and purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
-
Self-Validating Characterization System
To ensure the integrity of the synthesized molecule, the following data points must be verified. This constitutes a "self-validating" loop.
NMR Spectroscopy (The "Fingerprint")
-
NMR (DMSO-
or CDCl ):-
The Chalcone Linker: Look for two doublets with a coupling constant (
) of 15–16 Hz . This confirms the trans ( ) geometry of the alkene.- .
-
The Thiophene Ring:
-
Protons on the thiophene ring typically appear as doublets or multiplets in the range of
. -
Specific Check: The proton adjacent to the fluorine (C4-H) may show H-F coupling (
), appearing as a doublet of doublets.
-
-
-
NMR:
-
Expect a singlet (or doublet if H-coupled) around
to (relative to CFCl ). -
Validation: Absence of this peak indicates defluorination (failure). Multiple peaks indicate degradation.
-
Data Summary Table
| Parameter | Expected Value/Observation | Validation Interpretation |
| Physical State | Yellow/Orange Crystalline Solid | Conjugation length is sufficient (Chromophore present). |
| Melting Point | Sharp range (e.g., 145–147°C) | High purity.[4] Wide range (>3°C) implies solvent entrapment or impurities. |
| 15–16 Hz | Trans ( | |
| Single peak ( | Fluorine moiety intact. | |
| Yield | 70–90% | Efficient condensation. Low yield suggests enolate stability issues. |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis of 2-fluorothiophene chalcones.
Troubleshooting & Expert Insights
-
Issue: Oiling Out.
-
Cause: The product is too lipophilic or low melting point.
-
Solution: Do not scratch the glass. Decant the aqueous layer, dissolve the oil in a minimal amount of hot ethanol, add a few drops of water until turbid, and refrigerate overnight. Alternatively, use seed crystals from a crude batch.
-
-
Issue: Loss of Fluorine.
-
Cause: Nucleophilic aromatic substitution (
) of the fluorine by the hydroxide/methoxide base (rare at RT, possible at reflux). -
Solution: If
NMR shows loss of signal, switch to Acid Catalysis (dry HCl gas in Ethanol) or use a weaker base like Piperidine/Acetic Acid.
-
-
Issue: Low Yield.
-
Cause: Incomplete dehydration of the intermediate aldol (
-hydroxy ketone). -
Solution: Reflux the reaction mixture for 1-2 hours after the RT stirring phase to force elimination.
-
References
-
MDPI. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2025). Investigating chlorothiophene-based chalcones as anticancer agents. Retrieved from [Link]
-
Journal of Chemical Reviews. (2025). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]
Sources
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. (PDF) New Chalcone Derivatives with Schiff Base-Thiophene: Synthesis, Biological Activity, and Molecular Docking Studies [academia.edu]
Application Note: Synthesis and Utility of Fluorinated Thiophene Aldehydes as Key Building Blocks for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology. The strategic incorporation of fluorine into small molecule inhibitors can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a detailed overview of the synthesis of fluorinated thiophene aldehydes, which serve as versatile precursors for a new generation of kinase inhibitors. We present established synthetic methodologies, a comprehensive, step-by-step protocol for the synthesis of 5-fluoro-2-thiophenecarboxaldehyde, characterization data, and a discussion of its downstream applications in constructing kinase inhibitor scaffolds.
The Strategic Importance of Fluorinated Thiophenes in Kinase Inhibition
The thiophene ring is a "privileged scaffold" in medicinal chemistry, recognized as a bioisostere for phenyl rings and found in numerous FDA-approved drugs.[3][4][5] Its incorporation into kinase inhibitors is a well-established strategy.[6][7][8][9] The introduction of fluorine onto this scaffold provides several distinct advantages for drug design:
-
Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter the pKa of nearby functional groups, which can be crucial for optimizing interactions within a kinase's ATP-binding pocket.[10][11] It also increases lipophilicity, which can enhance cell membrane permeability and improve oral bioavailability.[1][10]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong.[10] Introducing fluorine at positions susceptible to metabolic oxidation by cytochrome P450 enzymes can block these pathways, thereby increasing the compound's half-life and improving its pharmacokinetic profile.[6]
-
Improved Binding Affinity: Fluorine atoms can participate in favorable orthogonal multipolar or hydrogen bonding interactions with amino acid residues in the kinase active site.[1][2] This can lead to increased potency and selectivity for the target kinase.[1][10]
The aldehyde functional group on the thiophene ring serves as a versatile synthetic handle, allowing for the construction of more complex molecular architectures through a variety of well-established chemical transformations.
Synthetic Strategies for Fluorinated Thiophene Aldehydes
The preparation of fluorinated thiophene aldehydes can be achieved through several reliable synthetic routes. The choice of method often depends on the desired regiochemistry and the availability of starting materials. Two of the most common and effective strategies are Vilsmeier-Haack Formylation and Directed Ortho-Lithiation followed by Formylation .
Method A: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich heterocycles.[12][13][14] The reaction involves the formation of an electrophilic iminium salt (the "Vilsmeier reagent") from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[12][15] This electrophile is then attacked by the electron-rich thiophene ring. For many substituted thiophenes, this method provides good yields, although regioselectivity can be an issue depending on the directing effects of existing substituents.[15]
Method B: Directed Ortho-Lithiation and Formylation
This method offers excellent regiochemical control. It typically involves the deprotonation of a specific position on the thiophene ring using a strong organolithium base, such as n-butyllithium (n-BuLi). The acidity of the protons on the thiophene ring makes the 2- and 5-positions particularly susceptible to deprotonation.[16][17] The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, most commonly DMF, to install the aldehyde group.[18] This approach is highly effective for producing specific isomers, such as 5-substituted-2-thiophenecarboxaldehydes.
Comparison of Synthetic Routes
| Method | Starting Material | Reagents | Pros | Cons |
| Vilsmeier-Haack | Fluorinated Thiophene | DMF, POCl₃ | Often uses cheaper reagents; one-pot procedure. | Can lead to mixtures of regioisomers; harsh conditions.[15] |
| Lithiation-Formylation | Fluorinated Thiophene | n-BuLi, DMF | Excellent regioselectivity; milder conditions.[16][18] | Requires cryogenic temperatures; moisture-sensitive reagents. |
Detailed Protocol: Synthesis of 5-Fluoro-2-thiophenecarboxaldehyde
This protocol details the synthesis of 5-fluoro-2-thiophenecarboxaldehyde from 2-fluorothiophene via a directed ortho-lithiation strategy.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 5-fluoro-2-thiophenecarboxaldehyde.
Materials and Reagents:
-
2-Fluorothiophene
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (100 mL) to a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Initial Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add 2-fluorothiophene (5.0 g, 49 mmol, 1.0 equiv) to the cold THF.
-
Lithiation: Slowly add n-butyllithium (21.6 mL of a 2.5 M solution in hexanes, 54 mmol, 1.1 equiv) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution may become slightly cloudy.
-
Formylation: Add anhydrous DMF (4.6 mL, 59 mmol, 1.2 equiv) dropwise, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow-brown oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure 5-fluoro-2-thiophenecarboxaldehyde.
Characterization of the Precursor
Proper characterization is essential to confirm the structure and purity of the synthesized precursor before its use in subsequent steps.
| Analysis | Expected Results for 5-Fluoro-2-thiophenecarboxaldehyde |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.85 (d, J=1.2 Hz, 1H, -CHO), 7.60 (d, J=4.0 Hz, 1H, Ar-H), 6.90 (dd, J=4.0, 2.8 Hz, 1H, Ar-H) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -115 to -125 (d, J=2.8 Hz) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 181.5 (d, J=4.5 Hz), 168.0 (d, J=12.0 Hz), 142.0 (d, J=3.0 Hz), 126.0 (d, J=5.0 Hz), 115.5 (d, J=20.0 Hz) |
| Mass Spec (ESI+) | m/z 131.0 [M+H]⁺ |
Application in Kinase Inhibitor Scaffolds
The synthesized fluorinated thiophene aldehyde is a versatile building block for kinase inhibitor synthesis. The aldehyde can be readily transformed into various functional groups to build out the inhibitor scaffold. For example, it can be used in reactions like Knoevenagel condensation to form more complex heterocyclic systems, a common strategy in kinase inhibitor design.[19]
Example Downstream Synthesis Pathway:
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cognizancejournal.com [cognizancejournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 15. jk-sci.com [jk-sci.com]
- 16. reddit.com [reddit.com]
- 17. Deprotonation of thiophenes using lithium magnesates [organic-chemistry.org]
- 18. Formylation - Common Conditions [commonorganicchemistry.com]
- 19. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Hub: 2-Fluorothiophene-3-carbaldehyde Stability & Handling
[1][2][3]
Executive Summary: The "Silent" Killer of Yields
2-Fluorothiophene-3-carbaldehyde is a critical scaffold in the synthesis of bioactive heterocycles.[1][2][3] However, like many electron-rich heteroaromatic aldehydes, it suffers from radical-mediated autoxidation .[1][2][3] The fluorine atom at the C2 position, while valuable for bioactivity, modulates the electron density of the thiophene ring, often making the C3-aldehyde highly susceptible to conversion into 2-fluorothiophene-3-carboxylic acid .[1][2]
This guide moves beyond generic "store in the fridge" advice. It details the mechanistic cause of degradation and provides self-validating protocols to ensure your starting material does not compromise downstream Suzuki couplings or reductive aminations.[1][2][3]
The Mechanism of Failure (Autoxidation)
Understanding why your reagent degrades is the first step to prevention. Thiophene aldehydes do not just "go bad"; they undergo a specific radical chain reaction initiated by light or trace metals.[3]
The Autoxidation Pathway
The aldehyde hydrogen atom (C(O)-H ) is abstracted, forming an acyl radical.[2] This radical reacts with atmospheric oxygen to form a peracid, which then reacts with another equivalent of aldehyde to produce two equivalents of carboxylic acid.
Figure 1: Radical autoxidation mechanism converting the liquid aldehyde into solid carboxylic acid impurity.[1][2]
Troubleshooting Guide (Q&A)
Issue 1: Physical Appearance Change
Q: "My clear, pale-yellow liquid has developed white, needle-like crystals at the bottom. Is it ruined?"
A: Likely not, but it requires purification.
-
Diagnosis: The white solid is almost certainly 2-fluorothiophene-3-carboxylic acid .[1][3] This is the oxidation product described in Figure 1. It is often insoluble in the parent aldehyde liquid.[3]
-
Impact: If you use this mixture directly, the acidic protons will quench basic reagents (e.g., organolithiums, hydrides) and the acid moiety may compete in coupling reactions.
-
Action:
-
Filtration: If the solid amount is small (<5%), filter the liquid through a dry glass frit or a plug of cotton under an inert atmosphere.
-
Base Wash (See Protocol A): If significant solid exists, dissolve the mixture in an organic solvent and wash with weak base to remove the acid.
-
Issue 2: Color Darkening
Q: "The compound has turned from yellow to dark brown/black. Can I still use it?"
A: Proceed with extreme caution.
-
Diagnosis: Darkening indicates polymerization or advanced decomposition, often catalyzed by the carboxylic acid byproduct (acid-catalyzed polymerization of thiophenes).[3]
-
Impact: These impurities are often radical scavengers or metal chelators that will poison Palladium catalysts in Suzuki/Buchwald couplings.[3]
-
Action: Check purity by TLC or 1H NMR. If the aldehyde peak (approx.[3][4] 9.8–10.0 ppm) is intact but purity is <90%, distillation (if liquid) or silica plug filtration is required.
Issue 3: Handling & Dispensing
Q: "I only need 50 mg. Can I just open the cap, weigh it, and put it back in the fridge?"
A: No. This is the primary cause of shelf-life reduction. [1][3]
-
Reasoning: Opening the bottle introduces atmospheric moisture and oxygen.[3] Cold glass surfaces immediately condense water from the air, accelerating hydrate formation and oxidation.
-
Correct Protocol: Always warm the bottle to room temperature before opening. Ideally, dispense inside a glovebox or use a "Schlenk" technique with a syringe and inert gas balloon.
Validated Protocols
Protocol A: Removal of Carboxylic Acid Impurity
Use this when white solids (acid) are visible in your aldehyde.[2][3]
| Step | Action | Rationale |
| 1 | Dissolve crude aldehyde in Dichloromethane (DCM) or Ethyl Acetate .[1][2][3] | Dilution prevents emulsion formation.[3] |
| 2 | Wash with 10% aqueous NaHCO₃ (2x).[3] | Converts the carboxylic acid to its water-soluble sodium salt (R-COO⁻Na⁺).[1][3] The aldehyde remains in the organic layer. |
| 3 | Wash with Brine (1x). | Removes residual water from the organic phase.[3] |
| 4 | Dry over anhydrous Na₂SO₄ and filter. | Removes physical water traces.[3] |
| 5 | Concentrate in vacuo (< 40°C).[3] | High heat can trigger polymerization in sensitive thiophenes. |
| 6 | Validation: Check 1H NMR.[2][3] | The aldehyde proton (~10 ppm) should be sharp; the broad acid proton (>11 ppm) should be gone. |
Protocol B: Long-Term Storage System
Follow this hierarchy for maximum stability.
-
Primary Container: Amber glass vial (blocks UV light).[3]
-
Atmosphere: Argon (preferred over Nitrogen as it is heavier than air and blankets the liquid).[3]
-
Seal: Teflon-lined cap, wrapped tightly with Parafilm or electrical tape.[3]
-
Temperature: -20°C (Freezer) .
-
Critical: Allow to warm to Room Temp (RT) before breaking the seal to prevent condensation.
-
Workflow: Inspecting Your Reagent
Use this decision tree before setting up any reaction.
Figure 2: Pre-reaction inspection workflow to determine purification needs.
Frequently Asked Questions (FAQ)
Q: Can I use Nitrogen instead of Argon? A: Yes, Nitrogen is acceptable.[3] However, Argon is superior for long-term storage of liquids in vials.[2][3] Because Argon is denser than air, it settles over the surface of the liquid aldehyde, creating a more effective "blanket" against oxygen diffusion than Nitrogen.
Q: Is the compound light sensitive? A: Yes. Thiophene derivatives can undergo photochemical transformations or accelerated autoxidation under UV/visible light.[3] Always use amber vials or wrap clear vials in aluminum foil.
Q: What is the shelf life if stored correctly? A: Under Argon at -20°C in an amber vial, the compound is stable for 6–12 months .[2][3] If stored at room temperature in air, significant degradation (10–20%) can occur within 2–4 weeks .
References
-
Sigma-Aldrich. Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[1][3]Link
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.Link
-
National Institutes of Health (NIH). Mechanism of the aromatic hydroxylation of thiophene by acid-catalyzed peracid oxidation.[3]Link
-
ChemicalBook. 2-Thiophenecarboxaldehyde Properties and Stability Data.Link[2]
Technical Support Center: Optimizing Yield in Lithiation-Formylation of 2-Fluorothiophene
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and reproducibility issues when functionalizing fluorinated heterocycles.
The transformation of 2-fluorothiophene to 5-fluoro-2-thiophenecarboxaldehyde via lithiation and subsequent formylation is a foundational transformation, yet it is notoriously sensitive. The guide below is designed to move beyond basic recipes, providing you with the mechanistic causality and self-validating workflows necessary to achieve >85% yields consistently.
Mechanistic Workflow & Causality
To optimize this reaction, you must first understand the thermodynamic and kinetic forces at play. Deprotonation of 2-fluorothiophene occurs regioselectively at the C5 position. Although the fluorine atom exerts a strong ortho-directing effect (which would favor C3), the inherent acidity of the
Once the 5-fluoro-2-lithiothiophene is generated, it is trapped with anhydrous N,N-Dimethylformamide (DMF). The reaction does not immediately form the aldehyde; it forms a stable tetrahedral lithium hemiaminal intermediate. The aldehyde is only released upon acidic aqueous quench.
Reaction workflow for the lithiation-formylation of 2-fluorothiophene.
Standard Operating Procedure (SOP)
This protocol is engineered as a self-validating system . By incorporating analytical checkpoints, you can isolate failures to specific steps rather than guessing at the end of the workflow.
Step 1: Preparation & Purging
-
Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Add 2-fluorothiophene (1.0 equiv) and anhydrous THF to create a 0.5 M solution.
-
Causality: Fluorinated thiophenes are highly susceptible to oxidation and moisture. Even trace water will consume the alkyllithium reagent, destroying your stoichiometry.
Step 2: Cryogenic Lithiation
-
Action: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes. Add freshly titrated n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise over 15 minutes. Stir at -78 °C for 1 hour.
-
Causality: Slow addition prevents localized exothermic heating. If the internal temperature rises above -60 °C, the highly reactive fluorinated organolithium will undergo autometallation or ring-opening decomposition [2].
-
Self-Validating Checkpoint: Extract a 0.1 mL aliquot, quench into 0.5 mL of CD3OD, and analyze via crude
H NMR. If the C5 proton signal is absent, lithiation is 100% complete. If not, your n-BuLi has degraded.
Step 3: Electrophilic Trapping (Formylation)
-
Action: Add anhydrous DMF (1.5 equiv)—freshly distilled over CaH
or BaO—dropwise. Stir at -78 °C for 1 hour. -
Causality: Excess DMF ensures complete trapping of the organolithium. If DMF is the limiting reagent, unreacted organolithium will attack the newly formed product, creating secondary alcohols.
Step 4: Controlled Quench
-
Action: Slowly warm the reaction to 0 °C. Vigorously stir while quenching with 1M aqueous HCl until the pH reaches 3-4.
-
Causality: The acidic quench protonates the tetrahedral hemiaminal intermediate, forcing its collapse into the desired aldehyde. Quenching at 0 °C prevents thermal breakdown of the hemiaminal before protonation [3].
Quantitative Data: Parameter Optimization
The table below summarizes our internal optimization data. Deviating from the optimal base or solvent drastically alters the kinetic profile of the reaction.
| Base (Equiv) | Solvent | Temp (°C) | Electrophile | Yield (%) | Mechanistic Observation |
| n-BuLi (1.1) | THF | -78 | DMF | 88% | Optimal: Clean conversion to 5-formyl product. |
| n-BuLi (1.1) | Et | -78 | DMF | 65% | Slower lithiation kinetics; unreacted starting material. |
| LDA (1.2) | THF | -78 | DMF | 42% | Incomplete deprotonation due to lower basicity of LDA. |
| n-BuLi (1.1) | THF | 0 | DMF | <15% | Extensive ring-opening and autometallation. |
Troubleshooting & FAQs
Use the logic tree below to diagnose the root cause of poor yields, then consult the specific FAQs for corrective actions.
Troubleshooting logic tree for diagnosing low yields in formylation.
Q1: Why am I recovering unreacted 2-fluorothiophene despite using an excess of n-BuLi?
A: This is a classic symptom of wet DMF. Organolithiums are highly sensitive to protic sources. If your DMF contains trace water, it will immediately protonate the 5-fluoro-2-lithiothiophene back to the starting material before the formylation can occur.
Fix: Do not use benchtop DMF. Distill your DMF under vacuum over calcium hydride (CaH
Q2: I am seeing a significant amount of a secondary alcohol byproduct. How do I prevent this?
A: Secondary alcohols form when the tetrahedral lithium hemiaminal intermediate collapses into the aldehyde before all the organolithium is consumed. The unreacted organolithium then attacks the newly formed aldehyde. Fix: Ensure you are using a strict excess of DMF (1.5 - 2.0 equiv). More importantly, maintain strict temperature control (-78 °C) and do not let the reaction warm to room temperature before the acidic aqueous quench. The acid is required to safely collapse the hemiaminal.
Q3: My crude NMR shows a complex mixture with missing thiophene peaks and a dark reaction mixture. What happened?
A: 2-Fluorothiophene is highly prone to ring-opening and autometallation if the temperature rises above -60 °C during the lithiation step [2]. The highly electronegative fluorine atom withdraws electron density, making the ring susceptible to decomposition pathways (e.g., formation of thienynes) when lithiated. Fix: Verify the integrity of your dry ice/acetone bath. Ensure the n-BuLi addition is extremely slow. If your n-BuLi is old and concentrated, you may be adding a massive excess of base without realizing it, which promotes side reactions. Always titrate your base prior to use.
References
-
Title: Formylation - Common Conditions: Lithiation Source: Common Organic Chemistry URL: [Link]
- Source: epdf.
- Title: Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?
Technical Support Center: Purification of 2-Fluorothiophene-3-carbaldehyde
Welcome to the Technical Support Center for the purification of 2-fluorothiophene-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your final product.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2-fluorothiophene-3-carbaldehyde?
A1: The impurity profile of 2-fluorothiophene-3-carbaldehyde is largely dependent on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as 2-fluorothiophene or the formylating agent.
-
Isomeric Byproducts: Positional isomers, for instance, 2-fluorothiophene-5-carbaldehyde, can form depending on the regioselectivity of the formylation reaction.
-
Over-reaction Products: Further reactions of the desired product under the reaction conditions.
-
Solvent Residues: Residual solvents from the reaction or work-up steps. According to ICH Q3C guidelines, these should be controlled to acceptable limits.[1]
-
Decomposition Products: Thiophene derivatives can sometimes be sensitive to acidic or basic conditions, as well as heat, potentially leading to degradation.[2][3][4][5][6]
Q2: What are the primary methods for purifying crude 2-fluorothiophene-3-carbaldehyde?
A2: The choice of purification method depends on the nature of the impurities and the scale of your reaction. The most effective techniques are:
-
Column Chromatography: Highly effective for separating the target compound from impurities with different polarities.
-
Distillation (including vacuum distillation): Suitable for thermally stable, volatile compounds. It is particularly useful for removing non-volatile impurities.
-
Recrystallization: An excellent method for obtaining high-purity solid material, provided a suitable solvent system can be identified.
Q3: My compound appears to be a yellow to brown oil/solid. Is this normal?
A3: Yes, it is common for thiophene aldehydes to have a yellow to brown color.[6] However, a very dark color may indicate the presence of polymeric or decomposition byproducts. The expected appearance for a pure compound is typically a pale yellow solid or liquid.
Q4: What are the recommended storage conditions for purified 2-fluorothiophene-3-carbaldehyde?
A4: To maintain its purity, 2-fluorothiophene-3-carbaldehyde should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and refrigerated (2-8°C).[7][8] It is sensitive to air and light, which can cause degradation over time.[4]
II. Troubleshooting Guide: Purification Workflows
This section provides detailed troubleshooting for common issues encountered during the purification of 2-fluorothiophene-3-carbaldehyde.
Issue 1: Poor Separation During Column Chromatography
Symptoms:
-
Co-elution of the product with impurities.
-
Broad peaks or streaking on the column.
-
Low recovery of the pure compound.
Causality and Solutions:
The primary cause of poor separation is an inappropriate choice of stationary or mobile phase.
Workflow for Optimizing Column Chromatography:
Caption: Workflow for optimizing column chromatography separation.
Detailed Steps:
-
Thin-Layer Chromatography (TLC) Screening: Before committing to a large-scale column, screen various solvent systems using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.4 for your target compound.
-
Solvent System Optimization:
-
If the spots are too high (high Rf), decrease the polarity of the eluent.
-
If the spots are too low (low Rf), increase the polarity.
-
For very polar impurities, consider adding a small amount of a more polar solvent like methanol.
-
For acidic or basic impurities, adding a small percentage of acetic acid or triethylamine, respectively, to the eluent can improve separation by neutralizing the active sites on the silica gel.
-
-
Stationary Phase Selection: While silica gel is the most common stationary phase, for acid-sensitive compounds, neutral alumina can be a better alternative to prevent degradation on the column.[9]
-
Gradient Elution: For complex mixtures with impurities of widely varying polarities, a gradient elution (gradually increasing the polarity of the mobile phase) can provide better separation than an isocratic (constant solvent composition) elution.
Issue 2: Product Decomposition During Distillation
Symptoms:
-
Darkening of the distillation pot residue.
-
Low yield of the distilled product.
-
Presence of new impurities in the distillate, confirmed by analytical methods like GC-MS or NMR.
Causality and Solutions:
Thiophene aldehydes can be thermally labile. Decomposition is often caused by excessive heat or prolonged heating times.
Workflow for Optimizing Distillation:
Caption: Workflow to prevent decomposition during distillation.
Detailed Steps:
-
Vacuum Distillation: The most critical step is to perform the distillation under reduced pressure (vacuum). This significantly lowers the boiling point of the compound, reducing the thermal stress it is subjected to.
-
Precise Temperature Control: Use a well-stirred oil bath to ensure uniform heating of the distillation flask. Avoid direct heating with a heating mantle, which can create hot spots and lead to decomposition.
-
Short-Path Distillation: For high-boiling or particularly sensitive compounds, a short-path distillation apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.
Issue 3: Difficulty in Achieving Crystallization
Symptoms:
-
The compound remains as an oil even after cooling the solution.
-
Formation of a precipitate instead of well-defined crystals.
Causality and Solutions:
Successful crystallization depends on finding a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures. The presence of impurities can also inhibit crystal formation.
Workflow for Optimizing Recrystallization:
Caption: A systematic approach to successful recrystallization.
Detailed Steps:
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene) at both room temperature and their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat until the solution is clear again, then allow it to cool slowly.
-
Inducing Crystallization:
-
Seeding: If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
-
Slow Cooling: Rapid cooling often leads to the formation of an oil or small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
III. Analytical Characterization for Purity Assessment
To confirm the purity of your 2-fluorothiophene-3-carbaldehyde, a combination of analytical techniques is recommended.
| Analytical Technique | Purpose | Expected Results for Pure Compound |
| GC-MS (Gas Chromatography-Mass Spectrometry) | To assess volatility and identify impurities. | A single major peak corresponding to the molecular weight of 2-fluorothiophene-3-carbaldehyde (130.14 g/mol ).[7] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | To confirm the chemical structure and identify proton-containing impurities. | Characteristic peaks for the aldehyde proton and the two thiophene ring protons. |
| ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) | To confirm the presence and environment of the fluorine atom. | A single resonance corresponding to the fluorine atom on the thiophene ring. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | To identify functional groups. | Strong carbonyl (C=O) stretch for the aldehyde group. |
A comparative guide to these analytical methods can provide further insight into their application.[10]
IV. References
-
Pomerantz, M., & Turkman, N. (2008). A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 2008(15), 2333–2336.
-
ResearchGate. (n.d.). Synthesis of 2-substituted thiophene 3-carbaldehyde 113 through [3 + 2] cycloaddition of 1,4-dithiane-2,5-diol 108 and ynals 109. Retrieved from [Link]
-
Vu, Q. L., et al. (2019). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 983–989.
-
Vu, Q. L., et al. (2019). Some chalcones derived from thio-phene-3-carbaldehyde: synthesis and crystal structures. IUCrData, 4(6), x190750.
-
Google Patents. (n.d.). CA2108737A1 - Process for production of 2-thiophene aldehydes. Retrieved from
-
Harada, K. (2001). Method for producing thiophene-3-carboxaldehyde. Semantic Scholar.
-
Molecules. (2013). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. Molecules, 18(12), 14711-14728.
-
Loba Chemie. (2019, February 22). 2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2795.
-
Eurofins. (2022, November 7). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
Molecules. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molecules, 26(20), 6211.
-
Kuwait Journal of Science. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 47(3).
-
European Journal of Chemistry. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry, 7(4), 454-462.
-
Kuwait Journal of Science. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst.
-
European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved from [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2-Formylthiophene(98-03-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. chemscene.com [chemscene.com]
- 8. 32431-83-7|3-Fluorothiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regiocontrol in 3-Formyl-2-Fluorothiophene Synthesis
Executive Summary
Synthesizing 2-fluoro-3-thiophenecarboxaldehyde is deceptively challenging. The core issue is the competition between the Directed Metalation Group (DMG) effect of the fluorine atom (directing to C3) and the inherent
If you are attempting direct lithiation of 2-fluorothiophene and consistently isolating the 5-formyl isomer (or a mixture), you are fighting a losing battle against thermodynamics. This guide details the mechanistic root cause and provides the industry-standard "Block-and-Functionalize" protocol to guarantee C3 regioselectivity.
Module 1: The Diagnostic (Why did my reaction fail?)
Q: I treated 2-fluorothiophene with n-BuLi at -78°C and quenched with DMF, but I obtained 2-fluoro-5-thiophenecarboxaldehyde. Why didn't the fluorine direct the lithiation to C3?
A: You have encountered the
While fluorine is a potent Directed Metalation Group (DMG) that enhances the acidity of the ortho-proton (C3) via inductive withdrawal, the sulfur atom in the thiophene ring exerts a more powerful influence on the
-
Acidity Hierarchy: The pKa of the C5 proton (adjacent to Sulfur) is significantly lower than that of the C3 proton (adjacent to Fluorine but
to Sulfur). -
Kinetic vs. Thermodynamic Control: Even if kinetic deprotonation occurs transiently at C3, the lithiated species often undergoes a "Halogen Dance" or proton transfer to the thermodynamically more stable C5 position before the electrophile (DMF) is introduced.
The Verdict: Direct lithiation of 2-fluorothiophene with standard alkyl lithiums will almost exclusively yield C5 functionalization [1].
Module 2: The Solution (The C5-Blocking Protocol)
Q: How do I force the reaction to the C3 position?
A: The most robust method is the C5-Blocking Strategy . By temporarily occupying the highly reactive C5 position with a silyl group, you eliminate the competition. The base is then forced to deprotonate C3, the only remaining acidic site activated by the fluorine DMG.
Protocol: The "Block-Formylate-Deprotect" Workflow
Step 1: C5 Protection (Silylation)
-
Reagents: 2-fluorothiophene, LDA (1.1 equiv), TMSCl (1.2 equiv).
-
Conditions: THF, -78°C.
-
Mechanism: LDA deprotonates the most acidic C5 position. Quenching with Trimethylsilyl chloride (TMSCl) installs the blocker.
-
Checkpoint: Verify formation of 2-fluoro-5-(trimethylsilyl)thiophene via GC-MS.
Step 2: C3 Directed Ortho Metalation (DoM)
-
Reagents: C5-TMS intermediate, LDA (1.2 equiv) or n-BuLi.
-
Conditions: THF, -78°C, 1 hour.
-
Mechanism: With C5 blocked, the base coordinates to the Fluorine (DMG) and deprotonates C3.
-
Critical Note: Maintain -78°C to prevent desilylation or scrambling.
Step 3: Formylation
-
Reagents: Anhydrous DMF (2.0 equiv).
-
Conditions: Add neat DMF at -78°C, then slowly warm to RT.
-
Result: Formation of 2-fluoro-5-(trimethylsilyl)-3-thiophenecarboxaldehyde.
Step 4: Deprotection
-
Reagents: TBAF (1.0 M in THF) or mild acid (AcOH).
-
Conditions: 0°C to RT.
-
Outcome: Quantitative removal of the TMS group, yielding pure 2-fluoro-3-thiophenecarboxaldehyde .
Module 3: Visualizing the Pathway
The following diagram illustrates the competition between the "Natural" (undesired) pathway and the "Engineered" (desired) pathway.
Caption: Figure 1. Decision tree showing the divergence between direct lithiation (leading to C5 substitution) and the blocking group strategy (securing C3 substitution).
Module 4: Advanced Troubleshooting & FAQs
Q: Can I use a "Halogen Dance" to move a bromine to the correct position?
A: Yes, but it is risky for this specific aldehyde target. If you start with 3-bromo-2-fluorothiophene , treating it with LDA at low temperatures can cause the bromine to migrate to C5 (the "dance") to relieve steric strain and occupy the thermodynamically favored position [2]. However, trapping the transient C3-lithio species generated during this dance is difficult to control reproducibly on scale. The TMS-blocking route is kinetically superior.
Q: My yield is low ( < 40%). What variables should I check?
Refer to the optimization table below for common failure points.
| Parameter | Optimal Setting | Why? |
| Solvent Water | < 50 ppm | Organolithiums are instantly quenched by moisture. |
| Temperature | -78°C (Strict) | Above -60°C, the C3-lithio species may decompose or scramble. |
| Base Choice | LDA (for blocking) | LDA is bulky and less nucleophilic than n-BuLi, reducing side reactions during the TMS protection step. |
| Quench Rate | Rapid Injection | Add DMF quickly to overwhelm the lithiated species before it can equilibrate. |
Q: Why not use electrophilic fluorination on 3-thiophenecarboxaldehyde?
A: Electrophilic fluorination (e.g., using NFSI or Selectfluor) of electron-rich aromatics like thiophene is notoriously non-selective. You will likely obtain a mixture of 2-fluoro, 4-fluoro, and 5-fluoro isomers, requiring tedious chromatographic separation. Nucleophilic aromatic substitution (SNAr) or the DoM method described above is far cleaner [3].
References
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. 1
-
Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Journal of the Chemical Society. (Contextualized from general halogen dance principles in thiophenes). 2
-
Pomerantz, M., et al. (2008). "A Facile and Improved Synthesis of 3-Fluorothiophene." Synthesis. (Discusses the difficulties of direct fluorination). 3[4][5][6][7]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. thieme-connect.de [thieme-connect.de]
- 4. US6414013B1 - Thiophene compounds, process for preparing the same, and pharmaceutical compositions containing the same background of the invention - Google Patents [patents.google.com]
- 5. Studies in sulfur heterocycles. Part 14.1 Application of heteroatom directed ortho-metallation in functionalisation of benzo[b]thiophene derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. US5543531A - Thiophen compounds and their preparation - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
Stability of 2-fluorothiophene-3-carbaldehyde under basic conditions
Welcome to the technical support center for 2-fluorothiophene-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common questions and troubleshooting scenarios related to the stability and reactivity of 2-fluorothiophene-3-carbaldehyde, particularly under basic conditions. Our aim is to provide you with the expertise and practical insights needed to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity considerations for 2-fluorothiophene-3-carbaldehyde under basic conditions?
A1: 2-Fluorothiophene-3-carbaldehyde possesses two key reactive sites that are influenced by basic conditions: the aldehyde group and the C-F bond on the thiophene ring.
-
Aldehyde Reactivity: The aldehyde at the 3-position is the intended site of reaction in many synthetic schemes, such as Knoevenagel[1][2][3][4][5] and aldol-type condensations.[1] These reactions are typically base-catalyzed, requiring the deprotonation of a nucleophile which then attacks the electrophilic carbonyl carbon.
-
C-F Bond Lability: The thiophene ring is an electron-rich aromatic system. However, the presence of the electron-withdrawing aldehyde group can activate the fluorine atom at the 2-position towards nucleophilic aromatic substitution (SNAr).[6][7] This is a critical consideration, as the base or the nucleophile intended for the condensation reaction could potentially displace the fluoride ion.
Q2: I am planning a Knoevenagel condensation. What type of base is recommended to minimize side reactions?
A2: For Knoevenagel condensations involving 2-fluorothiophene-3-carbaldehyde, the choice of base is crucial to favor the desired condensation over potential side reactions like SNAr.
-
Mild Organic Bases: Weakly basic amines such as piperidine or triethylamine are often sufficient to catalyze Knoevenagel condensations, especially with highly active methylene compounds.[2][4] These bases are generally not nucleophilic enough to displace the fluoride and are less likely to promote degradation of the thiophene ring.
-
Inorganic Carbonates: Bases like potassium carbonate (K₂CO₃) are also a good choice, particularly in polar aprotic solvents like DMF.[8][9][10] They are strong enough to deprotonate common active methylene compounds but are generally considered non-nucleophilic, reducing the risk of SNAr.
-
Strong Bases (Use with Caution): Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, and have been employed in condensations with other thiophene aldehydes.[1] However, in the case of 2-fluorothiophene-3-carbaldehyde, these strong nucleophilic bases (OH⁻) significantly increase the risk of SNAr, leading to the formation of 2-hydroxythiophene-3-carbaldehyde as a byproduct. If their use is unavoidable, careful control of temperature and reaction time is essential.
Q3: Can nucleophilic aromatic substitution (SNAr) of the fluorine atom be a significant side reaction?
A3: Yes, SNAr can be a competing reaction pathway, particularly under forcing conditions or with strong, hard nucleophiles. The aldehyde group at the 3-position is electron-withdrawing, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction, thereby activating the fluorine for displacement.[6][7]
Factors that increase the likelihood of SNAr include:
-
High concentrations of strong, non-bulky nucleophiles (e.g., OH⁻, MeO⁻).
-
Elevated reaction temperatures.
-
Prolonged reaction times.
To minimize SNAr, it is advisable to use the mildest basic conditions that still afford a reasonable rate for the desired condensation reaction.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Low yield of desired condensation product with recovery of starting material. | Insufficiently basic conditions to deprotonate the active methylene compound. | - Switch to a slightly stronger base (e.g., from piperidine to DBU).- Increase the reaction temperature moderately.- Ensure anhydrous conditions, as water can inhibit the activity of some bases. |
| Formation of a polar byproduct with a mass corresponding to the replacement of fluorine with a hydroxyl group. | Nucleophilic aromatic substitution (SNAr) by hydroxide. | - Avoid strong aqueous bases like NaOH or KOH.- Use a non-nucleophilic base such as K₂CO₃ or an organic amine base.[8][9][10]- If an alkoxide base is necessary, use the corresponding alcohol as the solvent to prevent trans-etherification side products.- Lower the reaction temperature. |
| Complex mixture of products and/or evidence of decomposition (darkening of the reaction mixture). | Ring-opening or polymerization of the thiophene ring under harsh basic conditions. | - Employ milder bases and lower reaction temperatures.- Shorten the reaction time.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Desired product is formed, but is contaminated with unreacted starting aldehyde. | The condensation reaction may be reversible. | - In Knoevenagel-type condensations, removal of the water byproduct (e.g., using a Dean-Stark trap or molecular sieves) can drive the equilibrium towards the product. |
Experimental Protocols & Visual Guides
Protocol: Knoevenagel Condensation with Malononitrile
This protocol provides a general procedure for the Knoevenagel condensation of 2-fluorothiophene-3-carbaldehyde with malononitrile, a common active methylene compound.
Materials:
-
2-Fluorothiophene-3-carbaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-fluorothiophene-3-carbaldehyde in ethanol.
-
Add 1.1 equivalents of malononitrile to the solution and stir until fully dissolved.
-
To this mixture, add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure and cool again.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified 2-((2-fluorothiophen-3-yl)methylene)malononitrile.
Logical Workflow for Troubleshooting
Caption: A troubleshooting workflow for base-catalyzed reactions.
Potential Reaction Pathways Diagram
Caption: Competing reaction pathways under basic conditions.
References
-
Yao, J., et al. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry, 279, 116806. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 2 Synthesis of thieno[3,2-b]pyridine derivatives 10 and 11. Available at: [Link]
-
Zahorán, S., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 6(4), 2908-2917. Available at: [Link]
-
King Saud University. (n.d.). Nucleophilic Substitution Reactions. Available at: [Link]
-
Ioan, A., et al. (2011). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 16(8), 6355-6363. Available at: [Link]
- Google Patents. (n.d.). CA2108737A1 - Process for production of 2-thiophene aldehydes.
-
University of Calgary. (n.d.). Ch 8: Nucleophilic Substitution. Available at: [Link]
-
Encyclopedia.pub. (2022). Synthesis of Thienothiophenes. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-substituted thiophene 3-carbaldehyde 113 through [3 + 2] cycloaddition of 1,4-dithiane-2,5-diol 108 and ynals 109. Available at: [Link]
-
Vu, Q. T., et al. (2019). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. IUCrData, 4(1). Available at: [Link]
-
Bakulev, V. A., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 29(22), 5001. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
ResearchGate. (n.d.). Knoevenagel Condensation Reaction of Various Aldehyde Derivatives.... Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (2018). K2CO3/CS2: A mild and effiecint system for the prapartion of trithiocarbonates. Available at: [Link]
-
The Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. Available at: [Link]
-
Bowler, J. T., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6146-6156. Available at: [Link]
-
Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available at: [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Available at: [Link]
-
Schepmann, D., et al. (2015). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(11), 794-806. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). Available at: [Link]
-
YouTube. (2023). Knoevenagel condensation. Available at: [Link]
-
de la Torre, B. G., et al. (2025). Substrate‐Selective Temperature‐Controlled Synthesis of Thiophene Derivatives at Interfaces. Angewandte Chemie International Edition, e202514331. Available at: [Link]
-
MDPI. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Available at: [Link]
-
YouTube. (2021). Basicity and Acidic Character of Pyrrole, Furan and Thiophene - II. Available at: [Link]
-
Pieretti, L., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1648. Available at: [Link]
-
Wang, C., et al. (2012). Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide. Journal of the Chinese Chemical Society, 59(11), 1386-1390. Available at: [Link]
-
Kazemi, M., et al. (2014). Potassium carbonate: a highly efficient catalyst for the acylation of alco- hols, phenols and thiol. Iranian Chemical Communication, 2, 39-47. Available at: [Link]
-
ResearchGate. (n.d.). Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. Available at: [Link]
-
ResearchGate. (2025). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Archiv der Pharmazie, 355(11), e2200259. Available at: [Link]
-
Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Available at: [Link]
-
Liu, Y., et al. (2021). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. European Journal of Medicinal Chemistry, 213, 113170. Available at: [Link]
-
MDPI. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available at: [Link]
-
Wei, T., et al. (2022). Thiophene-2,3-Dialdehyde Enables Chemoselective Cyclization on Unprotected Peptides, Proteins, and Phage Displayed Peptides. Small Methods, 6(11), e2201164. Available at: [Link]
-
TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Available at: [Link]
Sources
- 1. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. researchgate.net [researchgate.net]
- 9. jmchemsci.com [jmchemsci.com]
- 10. Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide - PMC [pmc.ncbi.nlm.nih.gov]
Removing defluorinated byproducts from thiophene aldehyde reactions
Welcome to the Technical Support Center for Fluorinated Thiophene Aldehyde Synthesis . This specialized guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the persistent challenge of hydrodefluorination—the unwanted loss of fluorine atoms during the synthesis, metalation, or cross-coupling of fluorinated thiophene aldehydes.
Below, you will find an in-depth mechanistic breakdown, troubleshooting FAQs, self-validating purification methodologies, and quantitative separation data to help you isolate your target compounds with pharmaceutical-grade purity.
Section 1: Mechanistic Causality of Defluorination
The carbon-fluorine (C–F) bond is exceptionally strong (BDE > 100 kcal/mol); however, in electron-rich heteroaromatics like thiophenes, the C–F bond can become susceptible to activation [1]. When synthesizing fluorinated thiophene aldehydes (e.g., via transition-metal-catalyzed cross-coupling or directed lithiation followed by DMF quench), researchers frequently encounter defluorinated byproducts .
Why does this happen?
-
Oxidative Addition by Transition Metals: Low-valent metals (like Pd(0) or Ni(0)) used in downstream cross-coupling can undergo unintended oxidative addition into the C(sp2)–F bond of the thiophene ring, leading to hydrodefluorination if a hydride source (e.g., from an amine base or solvent) is present [2].
-
Nucleophilic Aromatic Substitution (
): The strongly electron-withdrawing nature of the aldehyde group (–CHO) activates the thiophene ring. If strong nucleophiles or reducing agents are present, the fluoride ion can act as a leaving group. -
Radical Pathways: Single-electron transfer (SET) processes during photoredox or electrochemical steps can generate thiophene radical anions, which rapidly expel a fluoride anion to form a highly reactive carbon-centered radical that abstracts a hydrogen atom [3].
Mechanistic divergence: Desired functionalization vs. hydrodefluorination pathways.
Section 2: Troubleshooting & FAQs
Q1: My Pd-catalyzed Suzuki coupling of a fluorothiophene aldehyde yields 15% of a defluorinated byproduct. How can I suppress this? A: The defluorination is likely driven by the Pd catalyst inserting into the C–F bond. To suppress this:
-
Switch the Ligand: Move from electron-rich, sterically unhindered phosphines to bulky, electron-deficient ligands (e.g., Buchwald ligands like BrettPhos) that accelerate reductive elimination and disfavor C–F oxidative addition [2].
-
Change the Base/Solvent: Avoid bases or solvents that can act as hydride donors (e.g., alkoxides, secondary alcohols). Switch to anhydrous
in Toluene/THF.
Q2: I cannot separate the fluorinated thiophene aldehyde from its defluorinated byproduct using standard silica gel chromatography. Why?
A: The substitution of a hydrogen atom for a fluorine atom on a thiophene ring induces minimal changes in the molecular dipole moment and topological polar surface area. Consequently, their retention factors (
Q3: How do I exploit fluorophilicity for HPLC purification?
A: You must induce a "hetero-pairing" mismatch between your stationary phase and your mobile phase. Research demonstrates that pairing a standard hydrocarbon reverse-phase column (e.g., C8 or C18) with a fluorinated eluent (like 2,2,2-trifluoroethanol), or conversely, using a fluorinated column (e.g., perfluorooctyl, F8) with a hydrocarbon eluent (like ethanol or methanol), maximizes the separation factor (
Section 3: Quantitative Separation Data
To validate the hetero-pairing strategy for separating defluorinated byproducts from fluorinated targets, refer to the following optimized chromatographic parameters based on the fluorine content percentage (F%) [4].
| Column Type | Eluent System | Column Temp (°C) | Separation Factor ( | Resolution ( | Recommendation |
| C8 (Hydrocarbon) | Water / Ethanol (H-Eluent) | 25 | 1.02 (Co-elution) | < 1.0 | Not Recommended |
| C8 (Hydrocarbon) | Water / Trifluoroethanol (F-Eluent) | 45 | 1.45 | > 2.5 | Highly Recommended |
| F8 (Fluorocarbon) | Water / Ethanol (H-Eluent) | 45 | 1.38 | > 2.0 | Recommended |
| F8 (Fluorocarbon) | Water / Trifluoroethanol (F-Eluent) | 25 | 1.05 (Poor separation) | < 1.2 | Not Recommended |
Note: Elevated temperatures (45°C) improve mass transfer kinetics for fluorinated amphiphiles, sharpening peak shapes and improving baseline resolution.
Section 4: Self-Validating Experimental Protocols
Protocol A: HPLC Purification of Defluorinated Byproducts via Hetero-Pairing
This protocol utilizes a standard C8 column paired with a fluorinated eluent to isolate the fluorinated thiophene aldehyde from its defluorinated byproduct.
Step 1: Mobile Phase Preparation
-
Prepare Solvent A: HPLC-grade Water with 0.1% Formic Acid.
-
Prepare Solvent B: 2,2,2-Trifluoroethanol (TFE) with 0.1% Formic Acid. Caution: TFE is toxic and volatile; prepare in a fume hood.
-
Degas both solvents via ultrasonication for 15 minutes.
Step 2: Column Equilibration
-
Install a C8 reverse-phase column (e.g., Zorbax XDB-C8, 5 µm, 4.6 × 150 mm).
-
Set the column oven temperature strictly to 45°C .
-
Equilibrate the column with 90% Solvent A / 10% Solvent B at a flow rate of 1.0 mL/min until the baseline stabilizes (approx. 20 column volumes).
Step 3: Sample Injection & Gradient Elution
-
Dissolve the crude thiophene aldehyde mixture in a 50:50 mixture of Water/TFE. Filter through a 0.22 µm PTFE syringe filter.
-
Inject the sample.
-
Run a linear gradient from 10% Solvent B to 70% Solvent B over 25 minutes.
-
Validation Check: The defluorinated byproduct will elute first, as it lacks fluorophilicity and is repelled by the TFE eluent faster than the fluorinated target. The fluorinated thiophene aldehyde will elute second.
Protocol B: Cryogenic Lithiation/Formylation to Prevent Defluorination
If synthesizing the aldehyde from a fluorothiophene, use this protocol to prevent base-induced defluorination.
Step 1: Cryogenic Setup
-
Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.
-
Dissolve the starting fluorothiophene in anhydrous THF (0.2 M concentration).
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
Step 2: Controlled Metalation
-
Add Lithium Diisopropylamide (LDA) (1.05 equivalents) dropwise over 10 minutes. Do not use n-BuLi, as its strong nucleophilicity can trigger
defluorination at the fluorine-bearing carbon. -
Stir at -78°C for exactly 45 minutes to ensure complete deprotonation without ring fragmentation.
Step 3: Formylation & Quench
-
Add anhydrous N,N-Dimethylformamide (DMF) (1.5 equivalents) dropwise.
-
Maintain at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.
-
Validation Check: Quench the reaction with saturated aqueous
at 0°C. Perform a crude -NMR. The presence of a single, sharp fluorine peak confirms the structural integrity of the C–F bond, validating the absence of hydrodefluorination.
Decision tree for HPLC hetero-pairing to separate fluorinated targets from defluorinated byproducts.
References
-
Chemodivergent Csp3 F bond functionalization and cross-electrophile alkyl-alkyl coupling with alkyl fluorides. Science Advances. Available at:[Link]
-
Synthesis of Fluorinated Thiophenes and Their Analogues. Synthesis (Thieme). Available at:[Link]
-
Direct Hydrodefluorination of CF3-Alkenes via a Mild SN2′ Process Using Rongalite as a Masked Proton Reagent. Organic Letters (ACS). Available at:[Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry (NIH/PMC). Available at:[Link]
Technical Support Center: Troubleshooting Low Conversion Rates in Thiophene Aldehyde Condensation
Introduction for the Modern Researcher
Welcome to the technical support center for thiophene aldehyde condensations. Thiophene-containing compounds are cornerstones in medicinal chemistry and materials science, frequently appearing in pharmaceuticals and organic electronic materials.[1] The carbon-carbon bond-forming reactions used to create these molecules, such as the Claisen-Schmidt and Knoevenagel condensations, are powerful tools for synthetic chemists.[2][3]
However, these reactions are not without their challenges. Low conversion rates, complex product mixtures, and stubborn starting materials are common hurdles that can derail research timelines. This guide is designed for you—the researcher at the bench—to diagnose and resolve the specific issues that lead to poor outcomes in your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the framework to troubleshoot effectively and optimize your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction has stalled with a low conversion rate. What are the primary factors I should investigate first?
Low conversion is a multifaceted problem that can stem from several sources. A systematic approach is crucial for diagnosis. The most common culprits fall into four categories: reagent integrity, reaction conditions, catalyst efficacy, and substrate reactivity.
-
Reagent Integrity: The purity of your thiophene aldehyde, active methylene partner, catalyst, and solvent is paramount. Impurities can act as catalyst poisons or introduce side reactions. Thiophene-based compounds, in particular, can be susceptible to oxidation or may contain residual impurities from their synthesis.[4][5][6]
-
Reaction Conditions: Temperature, reaction time, and atmospheric conditions play a critical role. Condensation reactions often involve an equilibrium.[5] Conditions must be optimized to favor product formation, which may involve heating to remove water or running the reaction under an inert atmosphere to prevent degradation.[5]
-
Catalyst Efficacy: The choice and concentration of the catalyst are critical. An inappropriate or deactivated catalyst will lead to a sluggish or incomplete reaction.[7] For instance, an overly strong base might promote undesirable side reactions like the Cannizzaro reaction, while a base that is too weak may not facilitate enolate formation effectively.[8][9]
-
Substrate Reactivity: The electronic properties of your specific thiophene aldehyde derivative heavily influence its reactivity. Electron-withdrawing groups (EWGs) on the thiophene ring increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack and generally accelerating the reaction.[8][10] Conversely, electron-donating groups (EDGs) can decrease reactivity, potentially requiring more forcing conditions.[8]
Below is a workflow to guide your initial troubleshooting efforts.
Caption: Initial troubleshooting workflow for low conversion.
Q2: I suspect my starting materials are impure. How can I confirm this, and what are the best purification methods?
Impure starting materials are a frequent cause of low yields. For thiophene aldehydes, this can manifest as a yellow or brown color, indicating oxidation or polymerization byproducts.[11]
Diagnostic Checks:
-
Thin-Layer Chromatography (TLC): A simple TLC of your starting material should show a single, clean spot. Multiple spots indicate impurities.
-
Spectroscopy (NMR/IR): Check the NMR spectrum for unexpected peaks or incorrect integration ratios. The IR spectrum should show a sharp carbonyl peak at the expected wavenumber.
Purification Protocols:
-
Flash Column Chromatography: This is highly effective for removing both polar and non-polar impurities. A short plug of silica gel can often be sufficient to remove baseline impurities.[11]
-
Vacuum Distillation: Ideal for liquid thiophene aldehydes, this method effectively removes non-volatile impurities.[11]
-
Recrystallization: If your thiophene aldehyde is a solid, recrystallization from an appropriate solvent system is an excellent way to achieve high purity.
Q3: My reaction is producing a complex mixture of products. What are the most common side reactions and how can I suppress them?
A messy reaction profile on TLC is often indicative of competing reaction pathways. Understanding these side reactions is key to minimizing them.
-
Self-Condensation of the Ketone/Methylene Partner: If your ketone or active methylene compound has α-hydrogens, it can react with itself in an aldol-type reaction. This is especially problematic if its enolization is faster than its reaction with the thiophene aldehyde.[7][9]
-
Solution: Add the aldehyde slowly to a mixture of the ketone and the base. This keeps the aldehyde concentration low and favors the crossed-condensation product.[7]
-
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens (like most thiophene aldehydes) can undergo disproportionation to yield a primary alcohol and a carboxylic acid.[8][9]
-
Solution: Use a milder base (e.g., piperidine instead of NaOH), lower the reaction temperature, or reduce the catalyst concentration.[9]
-
-
Polymerization/Tar Formation: The thiophene ring can be sensitive to strongly acidic conditions or high heat, leading to the formation of intractable tars.[12]
-
Solution: Avoid strong acid catalysts unless necessary. If heat is required, increase it gradually and monitor the reaction closely for discoloration.
-
Caption: Desired vs. side reaction pathways.
Q4: How do I select the optimal catalyst and solvent for my reaction?
The choice of catalyst and solvent is highly interdependent and substrate-specific. There is no single "best" system; optimization is key.
Catalyst Selection: The catalyst's primary role is to generate the nucleophilic enolate from the active methylene compound.[13] The strength of the base required depends on the pKa of the α-protons of your methylene compound.
| Catalyst Type | Examples | Use Case | Considerations |
| Strong Base | NaOH, KOH | For less acidic ketones (e.g., acetophenone). Often used in Claisen-Schmidt condensations.[9][14] | Can promote Cannizzaro or other side reactions. May require careful temperature control. |
| Weak Organic Base | Piperidine, Triethylamine | For highly active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in Knoevenagel condensations.[2][8] | Generally leads to cleaner reactions with fewer side products. |
| "Green" Catalyst | Ammonium Acetate, L-Proline | Often used in solvent-free or microwave-assisted conditions.[2][15] | Environmentally benign and can offer high yields. |
Solvent Selection: The solvent must dissolve the reactants and catalyst, but its role can be more complex, influencing reaction rates and equilibria.
| Solvent Type | Examples | Characteristics & Use Cases |
| Polar Protic | Ethanol, Methanol | Excellent for dissolving reactants and common bases like NaOH/KOH. Widely used and effective.[16][17] |
| Solvent-Free | Grinding (Mortar/Pestle) | A "green chemistry" approach that is often highly efficient, with short reaction times and high yields.[14][16] |
| Microwave | Solvent-free or high-boiling solvent | Can dramatically reduce reaction times from hours to minutes and improve yields.[7] |
Key Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Condensation in Ethanol
This protocol is a robust starting point for the condensation of a thiophene aldehyde with an active methylene compound like malononitrile or a ketone like acetophenone.[7][9][10]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiophene aldehyde (1.0 eq) and the active methylene/ketone compound (1.0-1.1 eq) in absolute ethanol.
-
Catalyst Addition: To the stirred solution at room temperature, add a catalytic amount of a suitable base (e.g., piperidine for active methylene compounds, 0.1 eq; or a solution of KOH, ~1.2 eq, for ketones).[9][10]
-
Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., to reflux). Monitor the consumption of the starting materials by TLC. Reactions are typically complete within 1-6 hours.[2][10]
-
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath. If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold ethanol.[9][10] If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[4]
Protocol 2: Solvent-Free "Grindstone" Condensation
This environmentally friendly method often provides excellent yields in a fraction of the time.[9]
-
Preparation: In a porcelain mortar, combine the thiophene aldehyde (1.0 eq), the active methylene/ketone compound (1.0 eq), and the solid base catalyst (e.g., powdered NaOH, 0.2 eq, or ammonium acetate, 0.1 eq).[2][14]
-
Reaction: Grind the solid mixture vigorously with a pestle. The reaction is often exothermic, and the mixture may turn into a thick paste before solidifying.[2][9] The reaction is typically complete in 5-15 minutes.
-
Monitoring and Isolation: Monitor progress by dissolving a small aliquot in a solvent and running a TLC. Once complete, scrape the solid product from the mortar.
-
Purification: Transfer the solid to a beaker and add cold water to dissolve the inorganic catalyst. Collect the solid product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization.[9]
Mechanistic Insight & Visualization
Understanding the reaction mechanism is crucial for rational troubleshooting. The base-catalyzed Knoevenagel condensation, a common type of thiophene aldehyde condensation, proceeds through several key steps.
Caption: Simplified mechanism of a base-catalyzed condensation.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 13. diva-portal.org [diva-portal.org]
- 14. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR spectrum analysis of 2-fluorothiophene-3-carbaldehyde
Topic: 1H NMR Spectrum Analysis of 2-Fluorothiophene-3-Carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Fluorine Fingerprint
2-Fluorothiophene-3-carbaldehyde is a critical intermediate in the synthesis of bioisosteric scaffolds for drug discovery. The introduction of fluorine at the C2 position, adjacent to the aldehyde at C3, dramatically alters the electronic landscape of the thiophene ring compared to its non-fluorinated parent or its regioisomers (e.g., 4-fluoro or 5-fluoro derivatives).
This guide provides a technical analysis of the 1H NMR spectrum, focusing on the diagnostic heteronuclear spin-spin couplings (
Strategic Importance & Structural Context
In medicinal chemistry, this scaffold is often used to modulate metabolic stability (blocking the metabolically active
The Characterization Challenge: Distinguishing 2-fluorothiophene-3-carbaldehyde from its isomer 4-fluorothiophene-3-carbaldehyde is the primary analytical hurdle. Both contain two aromatic protons and an aldehyde, but their coupling networks differ fundamentally.
Comparative Isomer Analysis (Diagnostic Logic)
| Feature | 2-Fluoro-3-carbaldehyde (Target) | 4-Fluoro-3-carbaldehyde (Isomer) | Thiophene-3-carbaldehyde (Parent) |
| Proton Relationship | Vicinal (H4, H5) | Non-Vicinal (H2, H5) | Vicinal (H4, H5) + Cross-ring |
| Primary | Large ( | Small ( | Large ( |
| Fluorine Coupling | H4 ( | H2 ( | None |
| Aldehyde Signal | Split by F ( | Split by F ( | Singlet (usually) |
Key Insight: The presence of a large vicinal proton coupling (
) combined with fluorine splitting is the "Self-Validating" signature of the 2-fluoro-3-substituted system.
Detailed Spectral Analysis
Predicted Chemical Shifts & Multiplicities (CDCl₃)
Note: Values are refined based on substituent chemical shift increments for thiophenes.
| Signal | Multiplicity | Coupling Constants ( | Assignment | |
| CHO | 10.0 - 10.2 | Doublet (d) | Aldehyde Proton (C3) | |
| H4 | 7.2 - 7.5 | Doublet of Doublets (dd) | Aromatic H (Beta to S) | |
| H5 | 6.8 - 7.1 | Doublet of Doublets (dd) | Aromatic H (Alpha to S) |
The Splitting Mechanism (Graphviz Visualization)
The following diagram illustrates the splitting tree for the H4 proton , which is the most complex signal due to simultaneous coupling with the neighboring proton (H5) and the fluorine atom (F2).
Figure 1: Splitting tree for the H4 proton. The signal is first split by the vicinal H5 proton (large J), then each leg is further split by the F2 fluorine (smaller J), resulting in a "doublet of doublets."
Experimental Protocol: High-Fidelity Acquisition
To resolve the fine coupling constants (
Step-by-Step Methodology
-
Sample Preparation:
-
Mass: Dissolve 10–15 mg of the compound.
-
Solvent: Use 0.6 mL CDCl₃ (Chloroform-d).
-
Why: CDCl₃ is non-polar and minimizes hydrogen bonding with the aldehyde, resulting in sharper peaks compared to DMSO-d6. DMSO may broaden the aldehyde signal due to water exchange or viscosity.
-
-
Filtration: Filter through a cotton plug to remove suspended solids (paramagnetic particulates cause line broadening).
-
-
Acquisition Parameters (400 MHz or higher recommended):
-
Spectral Width: 14 ppm (ensure -1 to 13 ppm coverage).
-
Number of Scans (NS): Minimum 64 scans (to resolve small satellite peaks).
-
Acquisition Time (AQ): > 3.0 seconds (essential for high digital resolution).
-
Relaxation Delay (D1): 2.0 seconds.
-
-
Processing:
-
Window Function: Apply exponential multiplication with LB = 0.3 Hz . Do not over-smooth, or the small
couplings will merge into singlets. -
Zero Filling: Zero fill to at least 64k points to improve digital resolution.
-
Structural Validation Workflow
Figure 2: Logic flow for confirming the 2-fluorothiophene-3-carbaldehyde structure versus common impurities or isomers.
References
-
Reich, H. J. (2020). WinPLT NMR Coupling Constant Library: Thiophene Derivatives. University of Wisconsin.[1] [Link]
-
Sooksimuang, T., et al. (2016). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. PubMed Central. [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for ranges).
Sources
Strategic Analysis of 19F Coupling Constants in 2-Fluorothiophene Derivatives
Executive Summary
In modern drug discovery, the thiophene ring serves as a critical bioisostere for the phenyl group, offering altered metabolic profiles and improved solubility. When fluorinated, 2-fluorothiophene derivatives become high-value scaffolds for modulating pKa and lipophilicity. However, their structural characterization is often complicated by the unique spin-spin coupling networks inherent to heteroaromatic systems.
This guide provides an in-depth technical comparison of 19F NMR coupling constants (
Part 1: Comparative Analysis (The "Product" Comparison)
2-Fluorothiophene vs. 3-Fluorothiophene
The primary challenge in synthesizing fluorinated thiophenes is distinguishing between the 2-fluoro and 3-fluoro isomers, especially when additional substituents are present. The "performance" of 19F NMR here is measured by its diagnostic resolution—the ability to assign regiochemistry based solely on
Table 1: Comparative Coupling Constants (Typical Values)
Values are synthesized from experimental data of mono- and di-substituted derivatives [1][2].
| Parameter | 2-Fluorothiophene (Target) | 3-Fluorothiophene (Alternative) | Diagnostic Utility |
| ~285 - 290 Hz | ~255 - 260 Hz | High. The C-F bond at C2 is significantly stronger/more s-character rich, leading to a larger coupling constant (~30 Hz difference). | |
| ~25 - 35 Hz | ~15 - 25 Hz | Medium. C2-F coupling to C3 is generally larger than C3-F coupling to C2/C4. | |
| ~1.5 - 3.0 Hz (to H3) | ~3.8 - 4.5 Hz (to H2) | High. Vicinal coupling is surprisingly small in 2-F thiophenes compared to fluorobenzenes (~9 Hz). | |
| ~3.0 - 5.0 Hz (to H4/H5) | ~4.5 - 6.0 Hz (to H5) | Critical. Long-range couplings in thiophenes are often larger than vicinal couplings due to "W-coupling" pathways. | |
| -100 to -115 ppm | -115 to -130 ppm | Medium. Chemical shift is solvent-dependent but 2-F is typically downfield of 3-F. |
Performance Insight: The "Long-Range" Anomaly
In 2-fluorothiophene derivatives, a common pitfall is assuming that the largest proton-fluorine coupling corresponds to the nearest proton (H3). This is often false.
-
Observation: The long-range coupling (
) is frequently larger than the vicinal coupling ( ). -
Causality: The "W-planarity" arrangement between F2 and H5 facilitates efficient spin information transfer through the
-framework, often exceeding the magnitude of the vicinal coupling which suffers from bond angle strain effects in the 5-membered ring [3].
Part 2: Detailed Technical Analysis & Mechanism
The Carbon-Fluorine "Fingerprint" ( )
The one-bond coupling constant (
-
2-Position: The C2 carbon is flanked by a sulfur atom and a double bond, increasing the s-character of the C-F bond orbital. This results in a massive coupling constant, typically approaching 285 Hz .
-
3-Position: The C3 carbon is in a less electron-deficient environment relative to C2 (further from Sulfur's inductive pull), resulting in a smaller
of ~257 Hz [2].
Substituent Effects (Derivatives)
When analyzing derivatives (e.g., 2-bromo-3-fluoro-4-silylthiophene), the coupling constants shift predictably:
-
Electron Withdrawing Groups (EWG): Placing an EWG (like -CN or -Br) ortho to fluorine will generally decrease the magnitude of
due to electron density removal from the coupling pathway. -
Case Study: In 2-bromo-3-fluoro-4-(dimethyloctylsilyl)thiophene, the observed
(coupling to H5) is 4.6 Hz [2].[1] This confirms that even in heavily substituted systems, the long-range coupling remains a dominant spectral feature.
Part 3: Experimental Protocol (Self-Validating System)
To ensure trustworthy data (E-E-A-T), follow this protocol designed to maximize resolution and prevent assignment errors.
Step 1: Sample Preparation
-
Solvent: Use Acetone-d6 or DMSO-d6 rather than CDCl3 if possible. Polar aprotic solvents often sharpen the multiplets of thiophene protons, which can be broadened by relaxation effects in non-polar solvents.
-
Concentration: 10-20 mg in 0.6 mL solvent. High concentration is not required due to 19F's high sensitivity (83% of 1H).
Step 2: Acquisition Parameters
-
Pulse Sequence: Use a standard proton-coupled fluorine experiment (e.g., zgfhig without decoupling, or zg with inverse gated decoupling for integration).
-
Spectral Width: Set to 200 ppm (-50 to -250 ppm) to catch all isomers.
-
Offset (O1P): Center at -120 ppm.
-
Relaxation Delay (D1): Set D1 > 5s. Fluorine nuclei in heteroaromatics can have long T1 relaxation times; short D1 leads to integration errors.
Step 3: The "PSYCHE" Validation (Advanced)
For complex derivatives where multiplets overlap:
-
Run a 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy). This proves spatial proximity (through-space) rather than connectivity (through-bond).
-
Logic: If F couples to a proton with
Hz but shows a strong NOE signal to a different proton, the Hz is a long-range coupling ( ), and the NOE partner is the vicinal proton ( ).
Part 4: Visualization & Logic Flows
Diagram 1: Structural Assignment Decision Tree
This flow illustrates the logic for distinguishing 2-F from 3-F isomers using NMR data.
Caption: Logic flow for assigning regiochemistry in fluorothiophenes using J-coupling magnitude.
Diagram 2: Coupling Pathways in 2-Fluorothiophene
Visualizing why long-range couplings are significant.
Caption: The "W-coupling" path (F2-C2-S1-C5-H5) often facilitates stronger coupling than the vicinal path.
References
-
University of Ottawa NMR Facility. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]
-
Lévesque, I., et al. (2017).[1] Fluorinated Thiophene-Based Synthons: Polymerization... by Direct Heteroarylation. Macromolecules. Retrieved from [Link]
-
Reich, H. J. (2020). 19F NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]
Sources
Technical Comparison Guide: FT-IR Characterization of 2-Fluorothiophene-3-carbaldehyde
Topic: FT-IR Characteristic Peaks of 2-Fluorothiophene-3-carbaldehyde Content Type: Publish Comparison Guide
Executive Summary
2-Fluorothiophene-3-carbaldehyde (CAS: 32431-83-7) is a critical heterocyclic building block in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its structural uniqueness lies in the ortho-positioning of the highly electronegative fluorine atom relative to the aldehyde group.
This guide provides a technical comparison of its FT-IR spectral footprint against its non-fluorinated analog, 3-thiophenecarbaldehyde . By analyzing the specific vibrational shifts induced by the fluorine substituent, researchers can definitively validate compound identity and purity during synthetic workflows.
Spectral Identity Verification Workflow
The following logic flow illustrates the decision-making process for confirming the identity of 2-fluorothiophene-3-carbaldehyde using FT-IR data.
Figure 1: Logic gate for spectral validation. The presence of C-F bands (Step 3) is the critical differentiator from generic thiophene aldehydes.
Comparative Spectral Analysis
The introduction of a fluorine atom at the C2 position induces specific electronic effects (Inductive -I and Mesomeric +M) that shift vibrational frequencies compared to the unsubstituted 3-thiophenecarbaldehyde .
Data Comparison Table
| Functional Group | Vibration Mode | Target: 2-Fluorothiophene-3-carbaldehyde | Alternative: 3-Thiophenecarbaldehyde | Mechanistic Insight |
| Carbonyl (C=O) | Stretching | 1685 – 1705 cm⁻¹ (Strong) | 1670 – 1685 cm⁻¹ | The electron-withdrawing fluorine (Inductive effect) shortens the C=O bond, shifting the peak to a slightly higher wavenumber [1, 4]. |
| C-F Bond | Stretching | 1200 – 1350 cm⁻¹ (Strong, Broad) | Absent | This is the definitive "fingerprint" marker. Aromatic C-F stretches typically appear as split bands in this region [2]. |
| Aldehyde C-H | Stretching | 2800 – 2860 cm⁻¹ (Medium) | 2700 – 2850 cm⁻¹ | Characteristic Fermi resonance doublet often seen in aldehydes; remains largely conserved between analogs. |
| Thiophene Ring | C=C Stretching | 1450 – 1550 cm⁻¹ | 1400 – 1520 cm⁻¹ | Ring breathing modes are perturbed by the heavy halogen substituent. |
| C-H (Ring) | Out-of-Plane Bending | 700 – 900 cm⁻¹ | 700 – 850 cm⁻¹ | Pattern changes due to substitution pattern (2,3-disubstituted vs. 3-monosubstituted). |
Detailed Peak Interpretation
-
The "Fluorine Shift" (C=O Region): In 3-thiophenecarbaldehyde, the carbonyl is conjugated with the thiophene ring, lowering its frequency (~1680 cm⁻¹). In the 2-fluoro derivative, the fluorine atom is ortho to the aldehyde. While fluorine can donate electrons via resonance (+M), its strong inductive withdrawal (-I) dominates the bond force constant in the carbonyl group, typically shifting the absorption to a higher frequency (blue shift) compared to the non-fluorinated parent [1, 5].
-
The Identity Marker (Fingerprint Region): The most significant difference is the appearance of strong bands between 1200 and 1350 cm⁻¹ . In non-fluorinated thiophenes, this region contains only weaker C-H bending or ring breathing modes. The C-F stretch is intense and unmistakable, serving as the primary confirmation of successful fluorination [2].
Experimental Protocol: ATR-FTIR Characterization
Due to the likely liquid or low-melting solid nature of 2-fluorothiophene-3-carbaldehyde (similar to 2-thiophenecarbaldehyde, BP ~198°C [3]), Attenuated Total Reflectance (ATR) is the recommended sampling technique. It requires minimal sample preparation and avoids the moisture sensitivity issues of KBr pellets.
Materials & Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer, Bruker, or Thermo Fisher) equipped with a Diamond or ZnSe ATR crystal.
-
Solvent: Isopropanol or Acetone (for cleaning).
-
Sample: >10 mg of 2-fluorothiophene-3-carbaldehyde (purity >95%).
Step-by-Step Methodology
-
System Validation (Background Scan):
-
Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains.[1][2][3]
-
Acquire a background spectrum (air) with the same parameters as the sample (e.g., 4 cm⁻¹ resolution, 16 scans).
-
Self-Check: The background should show typically atmospheric CO₂ (~2350 cm⁻¹) and H₂O peaks, but the baseline should be flat in the fingerprint region.
-
-
Sample Application:
-
If Liquid: Place 1 drop of the neat sample directly onto the center of the crystal.
-
If Solid: Place a small amount (spatula tip) on the crystal and apply pressure using the anvil to ensure intimate contact.
-
-
Data Acquisition:
-
Scan range: 4000 – 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Accumulation: 16 or 32 scans.
-
-
Post-Run Cleaning:
-
Immediately wipe the crystal with a solvent-dampened tissue. Thiophene derivatives can be odorous and persistent; ensure thorough cleaning to prevent cross-contamination.
-
-
Data Processing:
-
Apply baseline correction if necessary.
-
Identify the C=O peak. If it appears as a broad band <1650 cm⁻¹ or >3200 cm⁻¹ (broad O-H), the sample may have oxidized to the carboxylic acid or absorbed moisture [4].
-
References
-
BenchChem. (2025).[4] A Comparative Guide to the Reactivity of 3-(Thiophen-2-yl)propanal and 3-Thiophenecarboxaldehyde. Retrieved from
-
National Institutes of Health (PubMed). (2007). Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method. Retrieved from
-
Sigma-Aldrich. (2025).[5] Product Specification: 2-Thiophenecarboxaldehyde. Retrieved from
-
Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from
-
Rasayan Journal. (2016). Synthesis and Characterization of Novel Thiophene-2-Carbaldehyde Derivatives. Retrieved from
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Fluorinated Thiophene Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Fluorinated thiophene aldehydes represent a class of molecules with significant potential, marrying the unique electronic properties of the thiophene ring with the reactivity of an aldehyde and the modulating effects of fluorine. Understanding their behavior under mass spectrometric analysis is paramount for their identification, characterization, and quality control.
This guide provides an in-depth comparison of the mass spectral fragmentation patterns of fluorinated thiophene aldehydes, contrasting them with the well-documented behavior of the parent compound, 2-thiophenecarboxaldehyde. We will explore the influence of different ionization techniques and the predictable, yet nuanced, impact of fluorine substitution on fragmentation pathways.
The Dichotomy of Ionization: Hard vs. Soft Techniques
The choice of ionization method is a critical first step in any mass spectrometry experiment, fundamentally dictating the extent of fragmentation observed. For the analysis of fluorinated thiophene aldehydes, two techniques are of primary relevance: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[1][2] This energetic interaction is often sufficient to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺˙) but also to induce extensive fragmentation.[3][4] The resulting mass spectrum is a fingerprint of the molecule, rich with fragment ions that provide detailed structural information.[2]
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique.[5][6] It generates ions by applying a high voltage to a liquid, creating an aerosol of charged droplets.[7] This method is particularly useful for analyzing fragile molecules as it minimizes fragmentation.[6] Typically, ESI results in the observation of protonated molecules ([M+H]⁺) or adducts with other cations. To induce fragmentation for structural analysis, ESI is often coupled with tandem mass spectrometry (MS/MS), where precursor ions are isolated and fragmented through collision-induced dissociation (CID).
Fragmentation Blueprint: 2-Thiophenecarboxaldehyde as a Reference
To understand the impact of fluorination, we must first establish a baseline with the non-fluorinated analogue, 2-thiophenecarboxaldehyde. Its Electron Ionization (EI) mass spectrum is well-characterized and publicly available.[8][9][10][11]
Key Fragmentation Pathways of 2-Thiophenecarboxaldehyde (EI-MS):
The EI mass spectrum of 2-thiophenecarboxaldehyde is dominated by a few key fragmentation events characteristic of aromatic aldehydes.[12][13]
-
Loss of a Hydrogen Radical (M-1): A very common fragmentation for aldehydes is the cleavage of the aldehydic C-H bond, resulting in a stable acylium ion.[13][14] For 2-thiophenecarboxaldehyde (M.W. 112), this produces a strong peak at m/z 111.
-
Loss of the Aldehyde Group (M-29): Cleavage of the bond between the thiophene ring and the carbonyl group leads to the loss of a formyl radical (˙CHO), generating the thienyl cation at m/z 83.
-
Ring Fragmentation: The thiophene ring itself can undergo fragmentation, although this is typically less prominent than the initial losses from the aldehyde group.
| Ion | m/z (Th-CHO) | Proposed Structure | Fragmentation Pathway |
| [M]⁺˙ | 112 | C₅H₄OS⁺˙ | Molecular Ion |
| [M-H]⁺ | 111 | C₅H₃OS⁺ | Loss of ˙H from the aldehyde group |
| [M-CHO]⁺ | 83 | C₄H₃S⁺ | Loss of ˙CHO |
The Fluorine Effect: Predicting the Fragmentation of Fluorinated Thiophene Aldehydes
The introduction of a highly electronegative fluorine atom to the thiophene ring is expected to significantly influence the fragmentation pattern. Fluorine's strong inductive effect can alter the electron density distribution within the aromatic ring, thereby affecting bond strengths and the stability of resulting fragment ions.[15][16][17]
Let's consider a representative example: 5-Fluorothiophene-2-carboxaldehyde (5-F-Th-CHO) .
Predicted Fragmentation Pathways of 5-Fluorothiophene-2-carboxaldehyde (EI-MS):
| Ion | m/z (5-F-Th-CHO) | Proposed Structure | Fragmentation Pathway & Rationale |
| [M]⁺˙ | 130 | C₅H₃FOS⁺˙ | Molecular Ion. Expected to be prominent due to the stability of the aromatic system. |
| [M-H]⁺ | 129 | C₅H₂FOS⁺ | Loss of ˙H from the aldehyde group. This peak is expected to be very intense, analogous to the non-fluorinated compound. |
| [M-CHO]⁺ | 101 | C₄H₂FS⁺ | Loss of ˙CHO. The stability of the resulting fluorinated thienyl cation will influence the abundance of this ion. |
| [M-CO]⁺˙ | 102 | C₄H₃FS⁺˙ | Loss of neutral CO from the molecular ion, a common fragmentation for aromatic aldehydes. |
| [M-HF]⁺˙ | 110 | C₅H₂OS⁺˙ | Loss of hydrogen fluoride. This is a characteristic fragmentation for some fluorinated aromatic compounds. |
Comparative Analysis:
The primary fragmentation pathways observed for 2-thiophenecarboxaldehyde are expected to persist in its fluorinated counterpart. However, the relative intensities of the fragment ions may differ. The electron-withdrawing nature of fluorine can stabilize the [M-H]⁺ acylium ion, potentially making this fragment even more prominent. Conversely, the stability of the fluorinated thienyl cation ([M-CHO]⁺) will be a key determinant of its abundance.
Furthermore, new fragmentation channels involving the fluorine atom, such as the loss of HF, may become accessible. The presence of these unique fragments would be a clear diagnostic marker for the presence and location of the fluorine substituent.
Experimental Protocols
To experimentally validate these predicted fragmentation patterns, the following methodologies are recommended:
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):
-
Sample Preparation: Dissolve the fluorinated thiophene aldehyde in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Injection: 1 µL splitless injection.
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
-
MS Detection (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 35-300.
-
Source Temperature: 230°C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI):
-
Sample Preparation: Dissolve the analyte in a mixture of water and acetonitrile (or methanol) with 0.1% formic acid to aid protonation, to a concentration of approximately 10 µg/mL.
-
LC Separation:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS/MS Detection (ESI):
-
Ionization Mode: Positive ion mode.
-
Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺.
-
Collision-Induced Dissociation (CID): Apply a range of collision energies to induce fragmentation and observe the resulting product ions.
-
Visualizing Fragmentation and Workflows
Caption: Comparison of EI and ESI-MS/MS workflows.
Caption: Key fragment comparison between parent and fluorinated compound.
Conclusion
The mass spectral fragmentation of fluorinated thiophene aldehydes is a predictable yet complex interplay of the inherent fragmentation tendencies of the aldehyde and thiophene functionalities, modulated by the powerful electronic effects of the fluorine substituent. By leveraging both hard and soft ionization techniques, researchers can gain a comprehensive understanding of their structure. The comparative approach outlined in this guide, using the non-fluorinated parent compound as a reference, provides a robust framework for the interpretation of mass spectra and the confident structural elucidation of this important class of molecules. Experimental verification using the detailed protocols will be essential to confirm these predictions and build a comprehensive library of fragmentation data for future research and development endeavors.
References
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
-
Wikipedia contributors. (2024). Electron ionization. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2024). Electrospray ionization. In Wikipedia, The Free Encyclopedia. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]
-
LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. In Physics LibreTexts. [Link]
-
Bains, B. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]
-
LCGC International. (2022). Electron Ionization for GC–MS. [Link]
-
Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Thiophenecarboxaldehyde. In NIST Chemistry WebBook. [Link]
-
Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis). [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Thiophenecarboxaldehyde. In NIST Chemistry WebBook. [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.4. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Thiophenecarboxaldehyde. In NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Thiophenecarboxaldehyde. In NIST Chemistry WebBook. [Link]
-
JoVE. (n.d.). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
-
Wikipedia contributors. (2024). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. [Link]
-
PubChem. (n.d.). 2-Thiophenecarboxaldehyde. [Link]
-
Fallah, E., & Gilliard, R. J. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34893–34902. [Link]
-
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]
-
YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]
-
ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]
-
Heßelmann, A. (2012). Effect of fluorine substitution on the aromaticity of polycyclic hydrocarbons. Physical Chemistry Chemical Physics, 14(43), 15044–15051. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluorothiophene-3-carbaldehyde
For professionals engaged in the intricate work of research and drug development, the lifecycle of a chemical reagent extends far beyond the reaction flask. Responsible stewardship, culminating in safe and compliant disposal, is a non-negotiable aspect of our work. This guide provides a detailed protocol for the proper disposal of 2-Fluorothiophene-3-carbaldehyde, moving beyond a simple checklist to explain the scientific reasoning behind each critical step. Our objective is to ensure the safety of laboratory personnel and the preservation of our environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure can begin, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for 2-Fluorothiophene-3-carbaldehyde may not always be readily available, we can infer its properties from structurally similar compounds like thiophene-2-carboxaldehyde and other fluorinated organics.
The thiophene ring system and the aldehyde functional group are the primary drivers of its reactivity and toxicity profile. The fluorine substituent adds another layer of complexity, as fluorinated organic compounds can produce hazardous decomposition byproducts like hydrogen fluoride upon incomplete combustion.[1]
Anticipated Hazards Include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors or mists.[4][5]
-
Flammability: While not highly flammable, it is a combustible liquid with a flash point that necessitates avoiding ignition sources.[3]
-
Incompatibility: Reacts with strong oxidizing agents, strong bases, and strong reducing agents.[2][6]
This risk profile dictates that 2-Fluorothiophene-3-carbaldehyde cannot be disposed of via standard laboratory drains or as common refuse.[7][8][9] It must be treated as regulated hazardous waste.
Immediate Safety and Handling: Pre-Disposal Essentials
Proper disposal begins with safe handling during and after its use. Adherence to these protocols minimizes exposure and prevents accidental releases.
-
Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE. This is your first and most critical line of defense.[10]
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. No single glove material protects against all chemicals, so consult your institution's safety office or glove manufacturer compatibility charts.[10]
-
Eye Protection: Chemical safety goggles are required. A face shield should be used if there is a splash hazard.[4]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes and contamination.
-
-
Ventilation: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent the inhalation of vapors.[11]
-
Segregation: Keep the compound and its waste away from incompatible materials such as strong oxidizing agents, bases, and reducing agents to prevent hazardous reactions.[2][12][13]
Step-by-Step Disposal Protocol
The disposal of 2-Fluorothiophene-3-carbaldehyde must follow a systematic "cradle-to-grave" approach as mandated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[7][8][9]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: All materials contaminated with 2-Fluorothiophene-3-carbaldehyde, including the original container, contaminated gloves, pipette tips, and weighing papers, must be treated as hazardous waste.[11][14]
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed.[11] Specifically, keep it separate from acidic, basic, or oxidizing waste streams. This practice is crucial for preventing dangerous chemical reactions within the waste container.[13]
Step 2: Container Selection and Labeling
-
Container Choice: Use a chemically compatible container in good condition with a secure, leak-proof lid.[7][15] High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid using food-grade containers.[16]
-
Hazardous Waste Labeling: The container must be labeled immediately upon the first addition of waste. The label must comply with OSHA's Hazard Communication Standard and EPA regulations.[7][17][18]
-
Clearly write the words "Hazardous Waste." [7]
-
List the full chemical name: "2-Fluorothiophene-3-carbaldehyde" and any other components in the mixture with their approximate percentages. Do not use abbreviations or chemical formulas.[7]
-
Indicate the associated hazards by checking the appropriate boxes (e.g., Toxic, Irritant, Combustible).[7]
-
Record the accumulation start date (the date the first drop of waste enters the container).
-
Include the name of the Principal Investigator and the laboratory location.[7]
-
Step 3: On-Site Accumulation and Storage
-
Secure Storage: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8][15]
-
Ventilation: The storage area must be well-ventilated.[2][3]
-
Regular Inspections: Periodically inspect the container for any signs of degradation, leaks, or pressure buildup.
Step 4: Arranging for Professional Disposal
Disposal of this chemical is not a "do-it-yourself" task. It requires a licensed and certified hazardous waste management facility.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[1][11] They are the experts in ensuring regulatory compliance and will manage the "grave" part of the chemical's lifecycle.
-
Primary Disposal Method: The standard and most effective method for disposing of fluorinated organic compounds is high-temperature incineration. [1] This process must be conducted in specialized facilities equipped with scrubbers and afterburners to neutralize hazardous combustion byproducts like hydrogen fluoride (HF).[1][19]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate hazards.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Control Ignition Sources: Remove all sources of ignition from the area.[2][20]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Don PPE: Wear appropriate PPE, including a respirator if vapor concentrations are high.
-
Contain and Absorb: For small spills, contain the liquid with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5][20] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully scoop the absorbent material into your designated hazardous waste container.[20]
-
Decontaminate: Clean the spill area with soap and water or an appropriate laboratory detergent. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Report: Report the incident to your supervisor and your institution's EHS department.
Data Summary: Properties of Analogous Thiophene Aldehydes
| Property | Value / Information | Source |
| Chemical Formula | C₅H₄OS (Analog) | [3] |
| Boiling Point | 198 °C / 388.4 °F | [3] |
| Flash Point | 77 °C / 170.6 °F (Combustible Liquid) | [3] |
| Hazards | Harmful if swallowed, Causes skin irritation, May cause allergic skin reaction, Causes serious eye irritation. | [3] |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Strong reducing agents. | [2][6] |
| Stability | Stable under normal conditions; Air sensitive. | [2][6] |
Disposal Decision Workflow
The following diagram illustrates the critical decision-making and procedural flow for the proper disposal of 2-Fluorothiophene-3-carbaldehyde waste.
Caption: A workflow diagram for the safe disposal of 2-Fluorothiophene-3-carbaldehyde.
By adhering to this comprehensive disposal protocol, you are not only complying with regulatory mandates but are also upholding the highest standards of laboratory safety and environmental responsibility. This commitment is fundamental to the integrity of our scientific pursuits.
References
- 2-Thiophenecarboxaldehyde Safety Data Sheet. (2025).
- Thiophene-2-carboxaldehyde Safety Data Sheet. (2025).
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
- How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety.
- Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3).
- How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
- Thiophene Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- OSHA Chemical Storage Requirements. (2024, December 31). U.S. Hazmat Rentals.
- OSHA Chemical Hazards And Communication. (2022, October 5). StatPearls - NCBI Bookshelf.
- Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration.
- 3-Thiophenecarboxaldehyde Safety Data Sheet. (2012, May 3). Fisher Scientific.
- Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
- 3-Fluorothiophene-2-carboxylic acid Safety Data Sheet. (2023, July 5). Apollo Scientific.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Safe Disposal of 2-Nitrothiophene-3-carbaldehyde: A Procedural Guide. (n.d.). Benchchem.
- Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Procedure for Disposing of Hazardous Waste. (n.d.). MIT.
- Material Safety Data Sheet - Thiophene-2-carboxaldehyde. (n.d.). CDH Fine Chemical.
- Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
- Thiophene-2-carboxaldehyde Safety Data Sheet. (2023, August 3). Apollo Scientific.
- 3-Chlorothiophene-2-carbaldehyde Safety Data Sheet. (2010, October 29). Fisher Scientific.
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Personal protective equipment for handling 2-Fluorothiophene-3-carbaldehyde
Advanced Standard Operating Procedure: Handling & PPE for 2-Fluorothiophene-3-carbaldehyde
As a Senior Application Scientist, I recognize that handling specialized fluorinated heterocyclic building blocks requires moving beyond generic safety data sheets. 2-Fluorothiophene-3-carbaldehyde (CAS: 614729-71-4) is a highly versatile reagent in drug discovery and organic electronics. However, its unique structural motifs—a reactive carbaldehyde group, a lipophilic thiophene core, and a highly electronegative fluorine atom—create a complex hazard profile.
This guide provides a self-validating, mechanistically grounded protocol for its safe handling, robust Personal Protective Equipment (PPE) selection, and environmentally responsible disposal.
Mechanistic Hazard Profile: The "Why" Behind the Safety
To design an effective safety protocol, we must first understand the chemical causality of the hazards associated with this molecule:
-
Electrophilic Reactivity (Sensitization & Irritation): The carbaldehyde group is a strong electrophile. Upon contact with skin or respiratory mucosa, it readily undergoes nucleophilic attack by primary amines (e.g., lysine residues in biological proteins) to form Schiff bases. This covalent modification is the primary mechanism for severe contact dermatitis and respiratory sensitization.
-
Enhanced Lipophilicity (Systemic Absorption): The thiophene ring is inherently lipophilic. The addition of a fluorine atom further increases the partition coefficient (logP), significantly enhancing the molecule's ability to permeate lipid bilayers and penetrate the stratum corneum [2, 3].
-
Metabolic Toxicity: If absorbed systemically, substituted thiophenes are metabolized by hepatic cytochrome P450 enzymes via S-oxidation or ring epoxidation. These reactive intermediates can deplete cellular glutathione (GSH) and lead to downstream cytotoxicity [1].
-
Thermal Degradation: In the event of a fire or extreme heating, the fluorinated thiophene core will decompose to release highly toxic and corrosive gases, including hydrogen fluoride (HF) and sulfur oxides (SOx).
Quantitative Safety Parameters
| Property | Characteristic | Operational Safety Implication |
| Molecular Weight | 130.14 g/mol | High volatility at room temperature; readily forms hazardous vapor concentrations. |
| Physical State | Liquid | High splash hazard; requires rigorous spill containment and precise dispensing. |
| Lipophilicity (LogP) | Elevated | Rapid penetration through skin; mandates specialized impermeable elastomer gloves. |
| Storage Conditions | 2–8 °C (Inert Gas) | Prevents thermal expansion, pressure buildup, and auto-oxidation to the carboxylic acid. |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged exposure to reactive aldehydes, which can permeate thin elastomers. The following PPE matrix is engineered specifically for the physicochemical properties of 2-Fluorothiophene-3-carbaldehyde.
| PPE Category | Specification & Material | Mechanistic Rationale |
| Hand Protection | Primary: Butyl rubber or Laminate (e.g., Silver Shield).Secondary: 5-mil Nitrile over-glove. | Butyl rubber provides superior chemical resistance to aldehydes. The nitrile over-glove provides dexterity and is discarded immediately if splashed. |
| Eye Protection | Tight-fitting chemical splash goggles. (Face shield for >50 mL). | Prevents vapor-induced mucosal irritation and protects against Schiff-base formation in corneal proteins. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned. Non-porous apron. | Protects against flammability risks and prevents lipophilic penetration through standard cotton garments. |
| Respiratory | Class II, Type B2 Fume Hood (>100 fpm face velocity). | Mitigates inhalation of volatile electrophiles. If a hood fails, a full-face respirator with an organic vapor (OV) cartridge is mandatory. |
Operational Protocols: Step-by-Step Methodology
Because 2-Fluorothiophene-3-carbaldehyde is prone to air oxidation, it must be handled under an inert atmosphere (Argon or Nitrogen). This preserves chemical integrity while simultaneously containing volatile emissions.
Step 1: Pre-Experiment Setup
-
Verify fume hood face velocity is at least 100 fpm.
-
Clear the workspace of strong oxidizers and bases (which can trigger exothermic aldol condensations).
-
Establish a Schlenk line or inert gas manifold.
Step 2: Dispensing
-
Purge the receiving flask with Argon for 5 minutes.
-
Use a gas-tight glass syringe equipped with a stainless-steel needle for transfer. Do not use plastic syringes, as the lipophilic nature of the compound can leach plasticizers.
-
Pierce the septum of the reagent bottle, inject an equivalent volume of inert gas to prevent vacuum formation, and withdraw the required volume.
Step 3: Transfer and Reaction Initiation
-
Transfer the liquid to the reaction vessel dropwise, as subsequent reactions with nucleophiles can be highly exothermic.
-
Immediately seal the vessel and maintain the inert atmosphere.
Step-by-step operational workflow for dispensing 2-Fluorothiophene-3-carbaldehyde safely.
Spill Response and Chemical Quenching
In the event of a spill, physical absorption is insufficient due to the compound's volatility and toxicity. A chemical quenching strategy must be employed to neutralize the electrophilic carbaldehyde group.
Quenching Methodology:
-
Evacuate and Ventilate: Ensure the fume hood sash is lowered to maximize exhaust.
-
Chemical Neutralization: Flood the spill area with a 10–20% aqueous solution of Sodium Bisulfite (NaHSO
). -
Mechanistic Action: The bisulfite acts as a nucleophile, attacking the carbaldehyde to form a stable, non-volatile, and water-soluble bisulfite adduct.
-
Absorption: After 15 minutes of reaction time, absorb the aqueous mixture with an inert absorbent pad or vermiculite.
Mechanistic pathway for quenching 2-Fluorothiophene-3-carbaldehyde using sodium bisulfite.
Disposal and Waste Management
Proper disposal is critical due to the environmental persistence of fluorinated compounds and the potential for toxic byproducts during incineration.
-
Segregation: Do NOT mix with standard non-halogenated organic waste. Segregate into a dedicated "Halogenated/Sulfur-Containing Organic Waste" container.
-
Labeling: Clearly label the waste container with the chemical name, CAS number (614729-71-4), and the hazards: "Toxic, Fluorinated, Sulfur-containing."
-
Destruction: The waste must be disposed of via a certified hazardous waste contractor utilizing high-temperature incineration equipped with flue-gas scrubbers to neutralize HF and SOx emissions.
References
- Title: Safety evaluation of substituted thiophenes used as flavoring ingredients | Source: FEMA / Elsevier | URL
- Title: A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery | Source: Benchchem | URL
- Title: Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents | Source: PMC / NIH | URL
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
